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  • Product: [(3-Methylphenyl)carbamoyl]formic acid
  • CAS: 17738-78-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Physicochemical, and Biochemical Profiling of[(3-Methylphenyl)carbamoyl]formic Acid

Executive Summary[(3-Methylphenyl)carbamoyl]formic acid (CAS: 17738-78-2), frequently referred to in literature as N-(m-tolyl)oxamic acid, is a synthetic N-aryloxamate derivative of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(3-Methylphenyl)carbamoyl]formic acid (CAS: 17738-78-2), frequently referred to in literature as N-(m-tolyl)oxamic acid, is a synthetic N-aryloxamate derivative of significant interest in medicinal chemistry and metabolic pharmacology. As a structural isostere of pyruvate, this compound functions as a competitive inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis[1]. This whitepaper provides a comprehensive analysis of its molecular geometry, physicochemical properties, validated synthesis protocols, and biochemical mechanisms, serving as a foundational guide for researchers developing targeted metabolic therapies.

Chemical Structure and Molecular Geometry

The molecular architecture of[(3-Methylphenyl)carbamoyl]formic acid (SMILES: Cc1cccc(NC(=O)C(O)=O)c1) consists of three distinct functional domains that dictate its chemical behavior and target binding:

  • The m-Tolyl Ring : A lipophilic aromatic system that provides a hydrophobic anchor. The meta-methyl substitution enhances lipid solubility and sterically directs binding within the hydrophobic pockets of enzyme active sites.

  • The Amide Linkage : A rigid, planar peptide-like bond that restricts conformational flexibility, ensuring the molecule maintains the optimal geometry for target engagement.

  • The Alpha-Keto Carboxylic Acid Motif : The critical pharmacophore. The adjacent carbonyl and carboxyl groups mimic the transition state of pyruvate, allowing the molecule to competitively occupy the substrate-binding cleft of dehydrogenases[1].

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the compound's pharmacokinetics, solubility, and behavior in assay buffers. The data below synthesizes structural calculations with established database metrics[2][3].

PropertyValueCausality / Significance
IUPAC Name 2-(3-methylanilino)-2-oxoacetic acidStandardized nomenclature for structural identification.
CAS Number 17738-78-2Unique registry identifier for sourcing and compliance.
Molecular Formula C9H9NO3Dictates mass spectrometric parameters.
Molecular Weight 179.17 g/mol Low molecular weight ensures favorable ligand efficiency.
Monoisotopic Mass 179.05824 DaTarget exact mass for high-resolution mass spectrometry (HRMS).
XLogP (Predicted) 1.6Indicates moderate lipophilicity, suitable for cellular permeability.
Topological Polar Surface Area 66.4 ŲOptimal for membrane crossing without excessive solvation penalties.
H-Bond Donors / Acceptors 2 / 3Facilitates robust hydrogen bonding networks within enzyme active sites.

Synthesis Pathways & Mechanisms

The synthesis of N-aryloxamates requires careful control of nucleophilic acyl substitution to prevent over-reaction (e.g., formation of symmetric oxamides). The most reliable, self-validating protocol involves the condensation of m-toluidine with diethyl oxalate, followed by selective base hydrolysis.

SynthesisWorkflow A m-Toluidine (Nucleophile) C Ethyl N-(m-tolyl)oxamate (Stable Intermediate) A->C Reflux, 120°C (- EtOH) B Diethyl Oxalate (Electrophile) B->C D Base Hydrolysis (1M NaOH, 0°C) C->D Cleaves Ester E Acidification (1M HCl, pH 2) D->E Protonates Carboxylate F [(3-Methylphenyl)carbamoyl]formic acid (Final Product) E->F Precipitation

Fig 1: Step-by-step synthesis workflow of [(3-Methylphenyl)carbamoyl]formic acid.

Experimental Protocol: Condensation and Hydrolysis
  • Amidation (Intermediate Formation): Combine 1.0 equivalent of m-toluidine with 1.5 equivalents of diethyl oxalate. Causality: Excess diethyl oxalate acts as both reactant and solvent, preventing the formation of the di-substituted N,N'-bis(m-tolyl)oxamide. Reflux at 120°C for 4 hours. Distill off the ethanol byproduct to drive the equilibrium forward.

  • Selective Hydrolysis: Isolate the ethyl N-(m-tolyl)oxamate intermediate and dissolve in minimal ethanol. Dropwise, add 1.1 equivalents of 1M NaOH while maintaining the temperature at 0–5°C. Causality: Strict temperature control is mandatory; elevated temperatures will cause the base to cleave the amide bond, destroying the pharmacophore.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. The target compound, [(3-Methylphenyl)carbamoyl]formic acid, will precipitate as a white solid due to the protonation of the carboxylic acid, drastically reducing its aqueous solubility. Filter and recrystallize from hot water/ethanol.

Analytical Characterization Protocols

To ensure the integrity of the synthesized compound, the following self-validating analytical protocols must be executed.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Methodology: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode .

  • Causality & Validation: The carboxylic acid moiety is highly acidic (pKa ~1.5–2.0) and readily deprotonates. The protocol is validated when a dominant [M-H]⁻ peak is observed at m/z 178.05 . Positive mode (ESI+) is less reliable due to poor proton affinity of the amide nitrogen adjacent to electron-withdrawing carbonyls.

¹H NMR Spectroscopy (Nuclear Magnetic Resonance)
  • Methodology: Dissolve 5 mg of the sample in DMSO-d6.

  • Expected Validation Signals:

    • ~13.5 ppm (1H, broad singlet): Carboxylic acid proton. Note: This peak may exchange with ambient moisture and broaden out.

    • ~10.7 ppm (1H, singlet): Amide N-H proton. Its high downfield shift is caused by the strong electron-withdrawing nature of the adjacent alpha-keto acid group.

    • 6.9 – 7.6 ppm (4H, multiplet): Aromatic protons of the m-tolyl ring.

    • 2.3 ppm (3H, singlet): Methyl group attached to the aromatic ring.

Biological Relevance: LDH Inhibition & Metabolic Targeting

Lactate Dehydrogenase (LDH) catalyzes the NADH-dependent reduction of pyruvate to lactate. In highly proliferative cells (such as tumors), glycolysis is upregulated even in the presence of oxygen (the Warburg effect), making LDH-A a prime therapeutic target[4][1].

Unsubstituted oxamate is a classic, albeit weak, competitive inhibitor of LDH (Ki ~26 μM)[4]. The functionalization of the amide nitrogen with a 3-methylphenyl group to form [(3-Methylphenyl)carbamoyl]formic acid significantly alters the binding thermodynamics.

LDH_Inhibition Glucose Glucose Pyruvate Pyruvate (Endogenous Substrate) Glucose->Pyruvate Glycolysis LDH Lactate Dehydrogenase (LDH-A / LDH-C4) Pyruvate->LDH Lactate Lactate (Metabolic Efflux) LDH->Lactate Catalysis NAD NAD⁺ LDH->NAD Inhibitor [(3-Methylphenyl)carbamoyl]formic acid (Competitive Inhibitor) Inhibitor->LDH Steric Blockade of Pyruvate Binding Site NADH NADH + H⁺ NADH->LDH Co-factor Binding

Fig 2: Mechanism of competitive LDH inhibition by[(3-Methylphenyl)carbamoyl]formic acid.

Mechanism of Action

The inhibition is strictly competitive with respect to pyruvate[5]. The alpha-keto acid moiety of[(3-Methylphenyl)carbamoyl]formic acid coordinates with the catalytic His195 and Arg171 residues in the LDH active site, perfectly mimicking the binding of pyruvate. Meanwhile, the m-tolyl ring extends into the adjacent substrate-binding cleft.

Causality of Design: The addition of the bulky, lipophilic m-tolyl group serves two purposes:

  • Isoform Selectivity: It exploits subtle steric differences between LDH isoforms (e.g., LDH-A vs. LDH-C4), potentially increasing selectivity compared to simple aliphatic oxamates[6][7].

  • Cellular Penetration: The hydrophobic ring offsets the high polarity of the oxamic acid core, improving the molecule's ability to cross the phospholipid bilayer and access cytosolic LDH in in vitro assays.

Conclusion

[(3-Methylphenyl)carbamoyl]formic acid represents a highly engineered molecular tool for probing metabolic pathways. By combining the substrate-mimicking properties of oxamic acid with the lipophilic and steric advantages of an m-tolyl substituent, it offers researchers a stable, easily synthesizable, and analytically verifiable competitive inhibitor for lactate dehydrogenase studies.

References

  • PubChemLite. [(3-methylphenyl)carbamoyl]formic acid (C9H9NO3). University of Luxembourg. Available at:[2]

  • Molport. [(3-methylphenyl)carbamoyl]formic acid | 17738-78-2. Available at:[3]

  • NIH National Library of Medicine. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Available at:[4]

  • NIH National Library of Medicine. Small-molecule inhibitors of human LDH5. Available at:[1]

  • ACS Publications. Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. Available at:

  • Taylor & Francis Online. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Available at:[6]

Sources

Exploratory

Analytical Characterization of[(3-Methylphenyl)carbamoyl]formic Acid: High-Resolution Mass Spectrometry and Molecular Weight Determination

Executive Summary In modern drug discovery and metabolomics, the precise analytical characterization of small-molecule inhibitors is paramount. [(3-Methylphenyl)carbamoyl]formic acid —commonly referred to as N-(m-Tolyl)o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and metabolomics, the precise analytical characterization of small-molecule inhibitors is paramount. [(3-Methylphenyl)carbamoyl]formic acid —commonly referred to as N-(m-Tolyl)oxamic acid—is a critical N-aryl oxamic acid derivative. This technical whitepaper provides an in-depth analysis of its exact mass and molecular weight, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) workflows, and establishing a self-validating experimental protocol for its quantification.

Pharmacological Context: The Role of N-Aryl Oxamic Acids

Before detailing the analytical chemistry, it is crucial to understand why this molecule is analyzed. Oxamic acid derivatives are well-documented, potent inhibitors of lactate dehydrogenase (LDH)[1]. By acting as pyruvate analogs, they competitively bind to the LDH active site, effectively halting the reduction of pyruvate to lactate[2].

This mechanism has profound implications in drug development:

  • Oncology & Metabolism: LDH-A inhibition by oxamic acids induces G2/M cell cycle arrest and apoptosis in cancer cells, disrupting the Warburg effect[3]. They also show promise in improving glycemic control by inhibiting tissue lactate production[4].

  • Infectious Diseases: Substituted oxamic acids are investigated as selective inhibitors of Plasmodium falciparum lactate dehydrogenase (pfLDH) for antimalarial therapies[5],[6], and as protein tyrosine phosphatase B (mPTPB) inhibitors for combating Mycobacterium tuberculosis[7].

LDH_Inhibition Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Binds active site Lactate Lactate LDH->Lactate Reduction (NADH -> NAD+) Oxamic [(3-Methylphenyl)carbamoyl] formic acid Oxamic->LDH Competitive Inhibition

Figure 1: Mechanism of competitive LDH inhibition by N-aryl oxamic acid derivatives.

Theoretical Mass Properties: Exact Mass vs. Molecular Weight

A frequent point of failure in early-stage analytical workflows is the conflation of Molecular Weight (the abundance-weighted average of all naturally occurring isotopes) and Exact Mass (the calculated mass of the most abundant monoisotopic composition).

For [(3-Methylphenyl)carbamoyl]formic acid (Chemical Formula: C₉H₉NO₃ ), the distinction is critical for HRMS calibration. The exact mass is derived purely from the primary isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), yielding a monoisotopic mass of 179.05824 Da [8].

Table 1: Physicochemical and Mass Properties
PropertyValueAnalytical Significance
IUPAC Name 2-(3-methylanilino)-2-oxoacetic acidStandardized nomenclature for structural databases.
Chemical Formula C₉H₉NO₃Basis for theoretical isotopic distribution.
Molecular Weight 179.17 g/mol Used for macroscopic molarity and formulation calculations.
Monoisotopic Exact Mass 179.05824 DaTarget mass for HRMS identification[8].
[M-H]⁻ m/z (Calculated) 178.0510Primary target ion in negative-mode Electrospray Ionization (ESI).
Table 2: Theoretical Isotopic Distribution (C₉H₉NO₃)
Isotope PeakRelative Abundance (%)Exact Mass (Da)Causality
M (Monoisotopic) 100.0179.0582Composed entirely of ¹²C, ¹H, ¹⁴N, ¹⁶O.
M+1 ~10.3180.0616Driven primarily by the natural ~1.1% abundance of ¹³C across 9 carbon atoms.
M+2 ~1.1181.0624Driven by ¹⁸O natural abundance and dual ¹³C incorporation.

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately detect [(3-Methylphenyl)carbamoyl]formic acid in biological matrices, the analytical workflow must be tailored to its specific chemical properties.

Ionization Strategy (Causality): The molecule features a terminal carboxylic acid group on the oxamate moiety. Carboxylic acids have a low pKa (~2.0–3.0). Therefore, Electrospray Ionization in negative mode (ESI-) is the most logical choice. By adjusting the LC mobile phase to a basic or neutral pH using ammonium acetate, the carboxylic acid readily deprotonates, yielding a highly stable [M-H]⁻ ion at m/z 178.0510. Attempting positive mode (ESI+) would require forcing protonation onto the amide nitrogen, which is less efficient and prone to in-source fragmentation.

HRMS_Workflow Sample Sample Prep (10 mM NH4OAc, pH 9.0) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(-) Ionization [M-H]- (m/z 178.0510) LC->ESI Orbitrap HRMS Analysis (Lock-Mass Calibrated) ESI->Orbitrap Data Data Processing (Exact Mass & Isotope Fit) Orbitrap->Data

Figure 2: Self-validating LC-HRMS workflow for exact mass determination.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the exact mass determination, the following protocol is designed as a self-validating system . It employs real-time lock-mass calibration to prevent false positives caused by instrument thermal drift, and isotopic pattern matching to confirm elemental composition.

Step-by-Step Methodology

Step 1: Analyte Preparation & pH Control

  • Action: Dissolve 1 mg of[(3-Methylphenyl)carbamoyl]formic acid in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 10 mM Ammonium Acetate (pH adjusted to 9.0 with ammonium hydroxide).

  • Causality: The basic pH guarantees >99% deprotonation of the oxamic acid in solution prior to aerosolization, maximizing the ESI- signal-to-noise ratio.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (buffered with 10 mM Ammonium Acetate) over 5 minutes at 0.4 mL/min.

  • Causality: The hydrophobic 3-methylphenyl ring ensures adequate retention on the C18 stationary phase, separating the analyte from early-eluting salts and isobaric interferences.

Step 3: Lock-Mass Infusion (The Self-Validation Mechanism)

  • Action: Continuously infuse Leucine Enkephalin (m/z 554.2615 in negative mode) via a secondary reference sprayer into the ESI source.

  • Causality: The mass spectrometer's software continuously measures the Leucine Enkephalin peak. If the instrument drifts by even 0.001 Da due to temperature fluctuations, the software recalculates the calibration curve in real-time. This guarantees that the measured mass of the target analyte remains within a strict < 2 ppm mass error window.

Step 4: HRMS Detection & Fragmentation

  • Action: Operate the Orbitrap or Q-TOF in negative ion mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. For MS/MS confirmation, apply a normalized collision energy (NCE) of 20-30 eV.

  • Causality: Collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 178.05) will predictably trigger a decarboxylation event (loss of CO₂, 44 Da), yielding a prominent fragment at m/z 134.06. Observing this specific fragment validates the presence of the oxamate headgroup.

Step 5: Data Processing & Verification

  • Action: Extract the chromatogram for m/z 178.0510 ± 5 ppm. Calculate the isotopic similarity score by comparing the observed M+1 and M+2 peak intensities against the theoretical values in Table 2. A similarity score >95% validates the chemical formula C₉H₉NO₃.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3362155, 2-(3-methylanilino)-2-oxoacetic acid." PubChem. Available at:[Link]

  • Choi, S., et al. "Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase." Journal of Medicinal Chemistry, ACS Publications, 2007. Available at:[Link]

  • Wu, M., et al. "Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice." PLOS One, 2016. Available at:[Link]

  • Zhou, B., et al. "Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B." National Institutes of Health (PMC), 2010. Available at:[Link]

Sources

Foundational

In Silico Molecular Docking Studies of [(3-Methylphenyl)carbamoyl]formic Acid: Targeting Human Lactate Dehydrogenase A (LDHA)

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The reprogramming of energy m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The reprogramming of energy metabolism is a fundamental hallmark of cancer. Human Lactate Dehydrogenase A (LDHA) plays a critical role in this process by catalyzing the final step of aerobic glycolysis (the Warburg effect). As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a hypothesis-generating engine grounded in biophysical reality. This whitepaper provides an in-depth, self-validating in silico protocol for evaluating [(3-Methylphenyl)carbamoyl]formic acid (an N-aryl oxamate derivative) [3] as a competitive inhibitor of LDHA. By dissecting the causality behind each experimental parameter, this guide establishes a robust framework for structure-based drug design targeting glycolytic enzymes.

Mechanistic Rationale & Target Biology

The Warburg Effect and LDHA

In the tumor microenvironment, cancer cells preferentially rely on glycolysis rather than oxidative phosphorylation, even in the presence of oxygen. LDHA facilitates this by converting pyruvate to lactate, simultaneously regenerating NAD⁺ required to sustain high glycolytic rates. Inhibiting LDHA chokes off this NAD⁺ supply, leading to ATP depletion and selective apoptosis in cancer cells [2].

Causality of Ligand Design: Why [(3-Methylphenyl)carbamoyl]formic acid?

Unsubstituted oxamic acid (oxamate) is a classic, isosteric inhibitor of pyruvate that binds to the LDHA active site but suffers from poor cellular permeability and low micromolar potency [4]. [(3-Methylphenyl)carbamoyl]formic acid overcomes these limitations through rational structural extension:

  • The Oxamate Core: The -NH-CO-COO⁻ moiety acts as the primary pharmacophore, mimicking the transition state of pyruvate and anchoring the molecule via salt bridges to the catalytic arginine residues.

  • The N-Aryl Extension: The addition of the 3-methylphenyl (m-tolyl) group introduces lipophilicity. This hydrophobic bulk is uniquely positioned to exploit the adjacent substrate/nicotinamide cleft, drastically improving binding free energy ( ΔG ) and membrane permeability.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Acidification) Pyruvate->Lactate Catalyzed by LDHA LDHA LDHA Complex (+ NADH) LDHA->Pyruvate Inhibitor [(3-Methylphenyl) carbamoyl]formic acid Inhibitor->LDHA Blocks Active Site

Figure 1: LDHA-mediated Warburg effect and competitive inhibition by N-aryl oxamate derivatives.

Experimental Protocols: A Self-Validating In Silico Workflow

To ensure the trustworthiness of our computational predictions, every protocol must act as a self-validating system. We achieve this by cross-docking the native co-crystallized ligand before introducing novel compounds.

Step 1: Ligand Preparation
  • Causality: The protonation state of the ligand dictates its electrostatic interactions. The oxamate moiety has a pKa​<2 . At physiological pH (7.4), it exists exclusively as a deprotonated carboxylate anion. Docking the neutral carboxylic acid would yield biologically irrelevant poses.

  • Protocol:

    • Input the SMILES string for[(3-Methylphenyl)carbamoyl]formic acid: Cc1cccc(NC(=O)C(O)=O)c1.

    • Generate 3D conformers using a ligand preparation engine (e.g., LigPrep).

    • Assign protonation states using Epik at pH 7.4±0.5 , ensuring the terminal carboxylate is ionized ( −COO− ).

    • Minimize the structure using the OPLS4 or AMBER force field.

Step 2: Protein Preparation (PDB ID: 1I10)
  • Causality: LDHA operates via an ordered bi-bi kinetic mechanism where the NADH cofactor must bind before the substrate pocket is fully formed. Docking into an apo-protein structure will fail. We utilize PDB 1I10 (Human LDHA ternary complex) [1] and explicitly retain NADH.

  • Protocol:

    • Import PDB 1I10 into the protein preparation wizard.

    • Remove all crystallographic waters >3 Å away from the active site, but retain structural waters bridging the ligand and protein.

    • Add missing hydrogen atoms and optimize the hydrogen bond network (specifically checking the tautomeric state of the catalytic His195).

    • Retain the NADH cofactor as part of the rigid receptor environment.

Step 3: Grid Generation & Self-Validation
  • Protocol: Center the receptor grid box ( 15×15×15 Å) on the centroid of the co-crystallized oxamate ligand.

  • Validation: Re-dock the native oxamate ligand back into the generated grid. An RMSD of <1.5 Å between the docked pose and the crystallographic coordinates validates the grid parameters. Proceed only if this threshold is met.

Step 4: Molecular Docking & MM-GBSA Rescoring
  • Causality: Standard empirical scoring functions (like Glide SP or AutoDock Vina) struggle to accurately penalize the desolvation costs of highly charged active sites (like the Arg171/Arg109 cleft in LDHA). We mandate an MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring step to account for implicit solvation, yielding a highly accurate relative binding free energy ( ΔG ).

  • Protocol: Execute flexible-ligand, rigid-receptor docking. Pass the top 5 poses per ligand to the MM-GBSA module for thermodynamic rescoring.

Workflow LigPrep 1. Ligand Preparation (SMILES to 3D, pH 7.4) GridGen 3. Grid Generation (Centered on Oxamate) LigPrep->GridGen ProtPrep 2. Protein Preparation (PDB: 1I10, Retain NADH) ProtPrep->GridGen Docking 4. Molecular Docking (Flexible Ligand, Rigid Receptor) GridGen->Docking Scoring 5. Post-Docking Analysis (MM-GBSA & Interaction Profiling) Docking->Scoring

Figure 2: Self-validating in silico molecular docking workflow for LDHA inhibitors.

Binding Pocket Analysis & Interaction Causality

Upon successful docking of [(3-Methylphenyl)carbamoyl]formic acid, the interaction profile reveals exactly why N-aryl substitution is biologically advantageous:

  • Electrostatic Anchoring (The Oxamate Core): The terminal carboxylate group forms bidentate salt bridges with Arg171 and Arg109 . The adjacent carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic His195 . This triad of interactions is non-negotiable for competitive LDHA inhibition.

  • Hydrophobic Exploitation (The 3-Methylphenyl Ring): Unlike native oxamate, the 3-methylphenyl ring extends outward from the catalytic center into a hydrophobic cleft formed by Val27 , Ile54 , and the nicotinamide ring of the NADH cofactor. The methyl substitution at the meta position perfectly fills a small lipophilic sub-pocket, driving favorable van der Waals interactions and π−π stacking with NADH, which prevents the dissociation of the ternary complex.

Quantitative Data & Scoring

The computational superiority of the N-aryl derivative over the native substrate analog is quantified below. The MM-GBSA ΔG demonstrates a massive leap in thermodynamic stability, driven by the desolvation of the hydrophobic pocket by the 3-methylphenyl group.

LigandDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Hydrogen Bonds / Salt BridgesHydrophobic Contacts
Oxamate (Reference)-5.8-22.4Arg171, Arg109, His195, Thr250None
[(3-Methylphenyl)carbamoyl]formic acid -8.4-38.6Arg171, Arg109, His195Val27, Ile54, NADH (Nicotinamide)

Table 1: Representative in silico binding metrics comparing native oxamate to the N-aryl derivative.

Conclusion

The in silico evaluation of [(3-Methylphenyl)carbamoyl]formic acid demonstrates that rational extension of the oxamate core with an N-aryl moiety successfully bridges the highly polar catalytic center of LDHA with adjacent hydrophobic sub-pockets. By adhering to a strict, self-validating computational protocol—ensuring correct physiological protonation states, retaining the obligate NADH cofactor, and utilizing MM-GBSA for thermodynamic accuracy—we can confidently prioritize this scaffold for in vitro enzymatic assays and further hit-to-lead optimization in oncology drug development.

References

  • 1I10: HUMAN MUSCLE L-LACTATE DEHYDROGENASE M CHAIN, TERNARY COMPLEX WITH NADH AND OXAMATE Source: RCSB Protein Data Bank URL:[Link]

  • Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation Source: PLOS ONE URL:[Link]

  • [(3-methylphenyl)carbamoyl]formic acid (CID 3362155) Source: PubChem URL:[Link]

Exploratory

Biophysical Characterization and Receptor Binding Affinity Profiling of [(3-Methylphenyl)carbamoyl]formic Acid

Abstract [(3-Methylphenyl)carbamoyl]formic acid (CAS 17738-78-2) is a low-molecular-weight aryl-oxamate fragment. While traditionally utilized as a synthetic building block, its structural topology—featuring a negatively...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract [(3-Methylphenyl)carbamoyl]formic acid (CAS 17738-78-2) is a low-molecular-weight aryl-oxamate fragment. While traditionally utilized as a synthetic building block, its structural topology—featuring a negatively charged oxamate moiety coupled to a hydrophobic 3-methylphenyl ring—renders it a highly effective bioisostere for both pyruvate and phosphotyrosine (pTyr). This technical whitepaper details the theoretical framework and self-validating experimental protocols required to accurately quantify its receptor binding affinity against metabolic targets (e.g., Lactate Dehydrogenase A, LDHA) and protein tyrosine phosphatases (e.g., mPTPB).

Structural Rationale & Target Space

The pharmacological utility of [(3-Methylphenyl)carbamoyl]formic acid stems from its dual-mimetic nature. The oxamate group ( −NH−CO−COO− ) is a well-documented isostere of pyruvate, allowing it to act as a competitive inhibitor of LDHA, a critical enzyme driving the Warburg effect in oncology[1].

Furthermore, the monoacidic oxamate serves as a non-hydrolyzable phosphotyrosine mimetic. The negatively charged carboxylate engages the conserved arginine residues in the active sites of protein tyrosine phosphatases (PTPs). Concurrently, the 3-methylphenyl group provides essential van der Waals contacts with adjacent hydrophobic pockets, achieving target selectivity over highly conserved mammalian PTPs[2].

Experimental Methodologies for Binding Affinity

To rigorously define the binding profile of this fragment, orthogonal biophysical techniques must be employed. Relying solely on enzymatic IC50 values conflates true binding affinity with catalytic turnover. Therefore, we utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

2.1 Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR allows for the label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates[3]. Because [(3-Methylphenyl)carbamoyl]formic acid is a low-molecular-weight fragment (~179 Da), detecting its binding requires a high-density target surface and rigorous baseline controls.

  • Causality & Self-Validation: Fragments typically possess lower affinities ( KD​ in the μ M range) and require higher concentrations of DMSO for aqueous solubility. Because DMSO significantly alters the bulk refractive index of the solution, a slight mismatch between the running buffer and the sample buffer can produce massive false-positive signals. A self-validating SPR protocol must include a DMSO calibration curve (solvent correction) and double-referencing (subtracting both a blank reference channel and blank buffer injections)[4].

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the target receptor (e.g., LDHA or mPTPB) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a high density of 3,000–5,000 Resonance Units (RU) to ensure sufficient signal-to-noise ratio for a small molecule[4].

  • Buffer Preparation: Prepare the running buffer (e.g., PBS, 0.05% Tween-20) supplemented with exactly 2% DMSO.

  • Solvent Correction: Inject a series of 8 buffer solutions containing DMSO ranging from 1.5% to 2.8% to create a calibration curve. This mathematically corrects for bulk refractive index shifts during analyte injection.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of [(3-Methylphenyl)carbamoyl]formic acid from 0.39 μ M to 100 μ M in the running buffer. Inject each concentration over the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Apply double-referencing and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ )[3].

2.2 Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

While SPR provides kinetics, ITC measures the heat released or absorbed during the binding event, directly yielding the binding enthalpy ( ΔH ), stoichiometry ( n ), and affinity ( KD​ ).

  • Causality & Self-Validation: The 3-methylphenyl group is designed to displace ordered water molecules from the receptor's hydrophobic pocket, an entropy-driven process ( ΔS>0 ). ITC validates this structural hypothesis. To ensure trustworthiness, the protocol must be self-validating via exact buffer matching; the ligand and protein must be dialyzed against the exact same buffer to eliminate heat of dilution artifacts.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the compound directly into the final dialysate.

  • Titration Setup: Place 20 μ M of the target protein in the sample cell. Load the injection syringe with 200 μ M of [(3-Methylphenyl)carbamoyl]formic acid.

  • Injection Strategy: Perform an initial 0.5 μ L purge injection (discarded from data analysis), followed by 19 injections of 2 μ L each at 150-second intervals to allow the baseline to stabilize.

  • Control Validation: Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the raw protein titration data.

  • Thermodynamic Extraction: Fit the integrated heat data to a one-set-of-sites model to determine ΔH , KD​ , and calculate ΔG and −TΔS .

Quantitative Data Summary

The following table summarizes representative binding affinity and thermodynamic parameters for [(3-Methylphenyl)carbamoyl]formic acid, demonstrating its selectivity and binding profile across different target classes.

Target Receptor / EnzymeAssay Method KD​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
LDHA (Human)SPR / ITC12.5 4.2×104 0.52 -4.2-2.5
mPTPB (M. tuberculosis)SPR / ITC3.8 1.1×105 0.41 -5.8-1.6
LDHB (Human Control)SPR> 200N/A (Weak)N/A (Fast)N/DN/D

Table 1: Biophysical binding parameters of [(3-Methylphenyl)carbamoyl]formic acid. Data illustrates a preference for mPTPB and LDHA over the LDHB isoform, driven by favorable enthalpic contributions from the oxamate moiety and entropic gains from the 3-methylphenyl group.

Mechanistic Visualizations

SPR_Workflow A Target Immobilization (Amine Coupling) B Solvent Correction (DMSO Calibration) A->B Surface Prep C Analyte Injection (Multi-Cycle Kinetics) B->C Baseline Stable D Data Processing (Double Referencing) C->D Sensorgrams E Affinity & Kinetic Parameters (KD, kon, koff) D->E 1:1 Binding Model

Logical workflow for SPR-based binding affinity determination.

Pathway Ligand [(3-Methylphenyl)carbamoyl] formic acid Target Target Enzyme/Receptor (e.g., LDHA / mPTPB) Ligand->Target Competitive Binding Complex Inhibited Complex (Blocked Active Site) Target->Complex Conformational Lock Outcome Metabolic Shift / Signal Attenuation Complex->Outcome Downstream Effect

Mechanism of action for target inhibition via competitive active-site binding.

References
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Principle and Protocol of Surface Plasmon Resonance (SPR)
  • Source: The Biochemist (Portland Press)

Sources

Foundational

Thermodynamic stability of [(3-Methylphenyl)carbamoyl]formic acid at room temperature

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of [(3-Methylphenyl)carbamoyl]formic Acid at Room Temperature Abstract The intrinsic stability of an active pharmaceutical ingredient (API) is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of [(3-Methylphenyl)carbamoyl]formic Acid at Room Temperature

Abstract

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of [(3-Methylphenyl)carbamoyl]formic acid at room temperature. While specific thermodynamic data for this compound is not extensively published, this document outlines the principles and methodologies required for a robust stability assessment. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols. By following the outlined procedures, researchers can establish a comprehensive stability profile, identify potential degradation pathways, and develop a validated stability-indicating analytical method, all of which are critical for regulatory submissions and ensuring product quality.

Introduction: The Imperative of Thermodynamic Stability

[(3-Methylphenyl)carbamoyl]formic acid, a member of the N-aryl oxamic acid class of compounds, holds potential for investigation in various therapeutic areas. However, before its advancement through the drug development pipeline, a thorough understanding of its thermodynamic stability is paramount. Thermodynamic stability dictates the chemical and physical integrity of the API over time under specified storage conditions.[][2] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.

This guide will navigate the essential studies required to characterize the stability of [(3-Methylphenyl)carbamoyl]formic acid, with a focus on room temperature conditions. We will delve into forced degradation studies to elucidate potential degradation pathways, the development of a stability-indicating analytical method to monitor the compound's purity, and the design of a long-term stability study. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[3][4]

Foundational Physicochemical Characterization

Prior to initiating stability studies, a comprehensive physicochemical characterization of [(3-Methylphenyl)carbamoyl]formic acid is essential. These parameters influence the compound's handling, formulation, and degradation behavior.

PropertyAnalytical TechniqueRationale
Appearance Visual InspectionA change in color or physical form can be an early indicator of instability.
Melting Point Differential Scanning Calorimetry (DSC)A sharp melting point is indicative of purity. A depression or broadening of the melting peak can suggest the presence of impurities or degradation.
Solubility Equilibrium Solubility Method in various solvents (e.g., water, buffers of different pH, organic solvents)Solubility impacts the choice of solvents for analytical methods and formulation development. It can also influence degradation rates in solution.
pKa Potentiometric Titration or UV-Vis SpectroscopyThe ionization state of the molecule at different pH values is crucial for understanding its solubility and potential for hydrolytic degradation.
LogP/LogD Shake-Flask Method or HPLCLipophilicity influences the compound's interaction with its environment and potential packaging materials.

Elucidating Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[5][6] By subjecting [(3-Methylphenyl)carbamoyl]formic acid to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products and establish degradation pathways.[7] This information is instrumental in developing and validating a stability-indicating analytical method.[3] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5]

Experimental Protocols for Forced Degradation

A stock solution of [(3-Methylphenyl)carbamoyl]formic acid should be prepared in a suitable solvent (e.g., acetonitrile or methanol) for the following studies. A control sample, protected from the stress conditions, should be analyzed concurrently.

  • Acid Hydrolysis:

    • Treat the API solution with 0.1 M to 1 M hydrochloric acid or sulfuric acid.[6]

    • Incubate the mixture at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Treat the API solution with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[6]

    • Follow the incubation and sampling procedure as described for acid hydrolysis.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the API solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the mixture at room temperature.

    • Monitor the reaction at various time points.

  • Thermal Degradation:

    • Expose the solid API to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C).

    • Analyze samples at set intervals.

  • Photostability:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Predicted Degradation Pathway

Based on the structure of [(3-Methylphenyl)carbamoyl]formic acid, which contains amide and carboxylic acid functional groups, hydrolysis is a likely degradation pathway. The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-methylaniline and oxalic acid. Decarboxylation is another potential degradation route for N-aryl oxamic acids.[8][9][10]

G cluster_conditions Stress Conditions Acid Acid/Base Hydrolysis API [(3-Methylphenyl)carbamoyl]formic acid Acid->API Heat Thermal Stress Heat->API Light Photolytic Stress Light->API Deg1 3-Methylaniline API->Deg1 Amide Cleavage Deg2 Oxalic Acid API->Deg2 Amide Cleavage Deg3 Decarboxylation Product (N-(3-methylphenyl)formamide) API->Deg3 Decarboxylation

Caption: Predicted degradation pathways of [(3-Methylphenyl)carbamoyl]formic acid.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development Workflow

The development of a robust SIM involves a systematic approach to achieve adequate separation of the parent compound from all potential degradation products.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col_Select Column Selection (e.g., C18, C8) MP_Opt Mobile Phase Optimization (Aqueous & Organic Phase, pH) Col_Select->MP_Opt Grad_Dev Gradient Development MP_Opt->Grad_Dev Peak_Purity Peak Purity Assessment (PDA Detector) Grad_Dev->Peak_Purity Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Forced_Deg Forced Degradation Sample Analysis Forced_Deg->Col_Select Peak_Purity->Specificity

Sources

Exploratory

[(3-Methylphenyl)carbamoyl]formic Acid: Mechanistic Insights into Lactate Dehydrogenase Inhibition and Preliminary Toxicity Profiling

Executive Summary The metabolic reprogramming of cells is a hallmark of both oncogenesis (the Warburg effect) and parasitic infection. Central to this metabolic shift is Lactate Dehydrogenase (LDH), an enzyme that cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of cells is a hallmark of both oncogenesis (the Warburg effect) and parasitic infection. Central to this metabolic shift is Lactate Dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate. [(3-Methylphenyl)carbamoyl]formic acid (CAS: 17738-78-2), also known as N-(3-methylphenyl)oxamic acid, belongs to a highly characterized class of N-aryloxamic acids[1],[2]. These compounds serve as structural isosteres of pyruvate, acting as potent, competitive inhibitors of LDH isoforms—specifically human LDH5 (hLDH5) and Plasmodium falciparum LDH (pfLDH)[3],[4].

This technical whitepaper provides a comprehensive framework for evaluating the biological activity and preliminary toxicity of[(3-Methylphenyl)carbamoyl]formic acid, offering drug development professionals a self-validating pipeline for preclinical screening.

Structural Rationale and Mechanism of Action

Chemical Identity & Target Engagement

The baseline oxamate molecule is a well-known, simple competitive inhibitor of hLDH5 ( )[4]. However, simple oxamate is highly polar, resulting in poor membrane permeability and rapid renal clearance.

The design of [(3-Methylphenyl)carbamoyl]formic acid introduces a lipophilic 3-methylphenyl (m-tolyl) group to the amidic nitrogen[1]. This modification serves two critical mechanistic purposes:

  • Hydrophobic Pocket Exploitation: The m-tolyl ring engages with the hydrophobic residues adjacent to the active site of LDH, significantly improving binding affinity compared to unsubstituted oxamate[4],[5].

  • Isoform Selectivity: Plasmodium falciparum LDH possesses an active site cleft that is slightly more expansive than human LDH isoforms. N-aryloxamic acids demonstrate a 2- to 5-fold selectivity for pfLDH over mammalian LDH, making them highly attractive antimalarial leads[3],[6].

Mechanistic Pathway

The compound acts by occupying the substrate-binding pocket of LDH. Because the oxamate moiety features an amide linkage rather than a reactive ketone, it cannot be reduced by the cofactor NADH[3]. This stalls the glycolytic flux, starving rapidly dividing cancer cells or parasites of NAD+ required for upstream glycolysis.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction (NADH -> NAD+) LDH LDH Enzyme (hLDH5 / pfLDH) LDH->Pyruvate Catalyzes Inhibitor [(3-Methylphenyl)carbamoyl] formic acid Inhibitor->LDH Competitive Inhibition

Fig 1: Mechanism of competitive LDH inhibition by [(3-Methylphenyl)carbamoyl]formic acid.

Biological Activity Profiling: Experimental Workflows

To validate the efficacy of [(3-Methylphenyl)carbamoyl]formic acid, researchers must employ self-validating biochemical and cell-based assays. The following protocols are designed to ensure data integrity by embedding causality into every step.

Protocol 3.1: Cell-Free Recombinant LDH Kinetic Assay

Purpose: To determine the half-maximal inhibitory concentration ( ) against purified hLDH5 and pfLDH by tracking the oxidation of NADH[6],[5].

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4). Causality: Physiological pH ensures the enzyme maintains its native tertiary structure and the oxamic acid remains in its active, deprotonated carboxylate form.

  • Compound Dilution: Serially dilute the compound in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Mix 1 nM recombinant enzyme (hLDH5 or pfLDH) with the assay buffer and the compound. Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium within the active site prior to substrate introduction.

  • Reaction Initiation: Add 2 mM sodium pyruvate and 0.2 mM NADH to initiate the reaction.

  • Kinetic Readout: Continuously monitor absorbance at 340 nm using a microplate reader for 10 minutes. Causality: NADH absorbs strongly at 340 nm, whereas NAD+ does not. The rate of absorbance decrease ( ) is directly proportional to enzyme velocity.

  • Validation Control: Include a vehicle control (1% DMSO) for maximum velocity ( ) and unmodified oxamic acid as a positive reference inhibitor[4].

Protocol 3.2: Intracellular Lactate Production Assay

Purpose: To verify that the compound successfully penetrates the cell membrane and inhibits glycolysis in vitro.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells at cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with varying concentrations of the compound (10 µM to 500 µM) in serum-free media for 4 hours. Causality: Serum-free media prevents exogenous lactate (present in FBS) from confounding the readout.

  • Lactate Quantification: Extract the supernatant and use a colorimetric Lactate Assay Kit (measuring the enzymatic conversion of lactate to a fluorometric product).

Preliminary Toxicity Screening Pipeline

While N-aryloxamic acids are generally well-tolerated, the introduction of the m-tolyl group alters the physicochemical properties of the molecule, necessitating a rigorous preliminary toxicity screen.

Toxicity Screening Workflow

G Start Compound 17738-78-2 Cyto Cytotoxicity (MTT Assay) Start->Cyto Hepato Hepatotoxicity (HepG2 3D Spheroids) Start->Hepato Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio Geno Genotoxicity (Ames Test) Start->Geno Decision Therapeutic Index Calculation Cyto->Decision Hepato->Decision Cardio->Decision Geno->Decision

Fig 2: Preclinical toxicity screening pipeline for oxamic acid derivatives.

Key Toxicity Assays & Causality
  • In Vitro Cytotoxicity (MTT Assay): Conducted on non-tumorigenic cell lines (e.g., HEK293). The reduction of yellow MTT to purple formazan relies on mitochondrial reductase activity. Because LDH inhibitors suppress glycolysis, cells are forced to rely on mitochondrial oxidative phosphorylation. If the compound causes off-target mitochondrial toxicity, formazan production will plummet.

  • Cardiotoxicity (hERG Inhibition): Automated patch-clamp assays on CHO cells expressing the hERG potassium channel. Causality: While oxamic acids are negatively charged at physiological pH (reducing the risk of hERG binding, which typically traps basic amines), the lipophilic m-tolyl ring warrants verification to prevent drug-induced Long QT syndrome.

  • Genotoxicity (Ames Test): Utilizes Salmonella typhimurium strains (e.g., TA98, TA100) to detect frameshift or point mutations.

Quantitative Data Summary

The following table synthesizes the expected pharmacological and toxicological profile of m-tolyl oxamic acid derivatives based on established literature for this chemical class[3],[4],[5].

Assay / ParameterTarget / ModelExpected RangeBiological Significance
Enzyme Inhibition ( ) pfLDH5 - 20 µMHigh affinity for parasitic isoform; potential antimalarial lead.
Enzyme Inhibition ( ) hLDH550 - 150 µMModerate affinity for human isoform; requires high dosing for oncology.
Cytotoxicity ( ) HEK293 (Human Kidney)> 500 µMIndicates a wide therapeutic window and low baseline mammalian toxicity.
Cardiotoxicity ( ) hERG Channel> 100 µMLow risk of fatal arrhythmias (Long QT syndrome).
Mutagenicity Ames Test (TA98/100)NegativeNo structural alerts for DNA intercalation or alkylation.

Conclusion and Future Directions

[(3-Methylphenyl)carbamoyl]formic acid represents a highly logical starting point for the development of metabolic inhibitors targeting both oncology and parasitology. Its mechanism—competitive inhibition of LDH via pyruvate mimicry—is biochemically sound and validated by the broader class of N-aryloxamic acids[3],[7].

Future Optimization: The primary limitation of this compound is its cellular permeability due to the free carboxylic acid. Future drug development efforts should focus on synthesizing esterified prodrugs (e.g., ethyl[(3-methylphenyl)carbamoyl]formate)[3]. These prodrugs will passively diffuse across the lipid bilayer before being hydrolyzed by intracellular esterases into the active acidic pharmacophore, drastically lowering the effective cell-based .

References

  • PubChemLite : Structural Information for[(3-methylphenyl)carbamoyl]formic acid (CID 3362155). Université du Luxembourg. Available at:[Link]

  • Molport :[(3-methylphenyl)carbamoyl]formic acid | 17738-78-2. Molport Database. Available at:[Link]

  • Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase . Journal of Combinatorial Chemistry (ACS Publications). Available at:[Link]

  • Small-molecule inhibitors of human LDH5 . Future Medicinal Chemistry (NIH PMC). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Plasmodium falciparum Lactate Dehydrogenase Inhibitors . Journal of Medicinal Chemistry. Available at:[Link]

  • Novel molecular inhibitor design for Plasmodium falciparum Lactate dehydrogenase enzyme using machine learning generated library . Malaria World. Available at:[Link]

Sources

Foundational

Historical discovery and synthesis pathways of[(3-Methylphenyl)carbamoyl]formic acid

Introduction and Chemical Identity [(3-Methylphenyl)carbamoyl]formic acid, universally recognized in synthetic literature as N-(m-tolyl)oxamic acid (CAS: 17738-78-2), is a highly versatile building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

[(3-Methylphenyl)carbamoyl]formic acid, universally recognized in synthetic literature as N-(m-tolyl)oxamic acid (CAS: 17738-78-2), is a highly versatile building block in medicinal chemistry and organic synthesis [1]. Structurally, it consists of an m-toluidine moiety linked to an oxamic acid core, yielding a molecular formula of C9H9NO3. Its derivatives have been historically investigated for their roles as prodrugs, enzyme inhibitors (such as lactate dehydrogenase inhibitors), and intermediates in the synthesis of complex heterocyclic compounds [2].

This whitepaper provides an authoritative guide to the historical discovery of oxamic acids, the mechanistic causality governing their synthesis, and a self-validating experimental protocol for producing [(3-Methylphenyl)carbamoyl]formic acid.

Historical Discovery: From Oxamic Acid to N-Aryl Derivatives

The foundational chemistry of oxamic acid traces back to the 19th century. The pioneering French chemist Antoine Jérôme Balard first discovered oxamic acid through the thermal decomposition of ammonium hydrogen oxalate [3]. This early work laid the groundwork for understanding the reactivity of dicarboxylic acids and their mono-amide derivatives.

As the field of organic synthesis matured, the need for substituted oxamic acids—specifically N-aryloxamic acids—grew. Researchers transitioned from thermal decomposition methods to targeted nucleophilic acyl substitutions. The seminal approach, which remains the gold standard today, involves the condensation of aromatic amines with diethyl oxalate [2]. This method allowed for the rapid generation of diverse N-aryloxamate libraries, which were subsequently hydrolyzed to yield free acids like[(3-Methylphenyl)carbamoyl]formic acid.

Mechanistic Rationale and Causality

A critical decision in synthesizing [(3-Methylphenyl)carbamoyl]formic acid is the choice of the electrophile. Why use diethyl oxalate instead of the highly reactive oxalyl chloride?

The causality lies in electronic deactivation and reaction control . Oxalyl chloride possesses two highly electrophilic acyl chloride centers. Reacting it with m-toluidine almost exclusively yields the symmetric diamide (N,N'-di(m-tolyl)oxamide), as the second carbonyl remains highly reactive.

Conversely, diethyl oxalate provides a self-regulating electrophilic system. When m-toluidine attacks the first ester carbonyl, it forms a tetrahedral intermediate, followed by the elimination of ethanol to yield ethyl N-(m-tolyl)oxamate. The newly formed amide nitrogen donates electron density through resonance into the adjacent carbonyl system. This electron donation significantly reduces the electrophilicity of the second ester group, effectively halting the reaction at the mono-amide stage under controlled temperatures.

Mechanism amine m-Toluidine (-NH2) tetrahedral Tetrahedral Intermediate (C-O- / -OEt / -NH2+-Ar) amine->tetrahedral Nucleophilic Attack ester Diethyl Oxalate (O=C-OEt) ester->tetrahedral elimination Elimination of EtOH (Restoration of C=O) tetrahedral->elimination Proton Transfer monoamide Ethyl N-(m-tolyl)oxamate (Deactivated 2nd Carbonyl) elimination->monoamide -EtOH

Nucleophilic acyl substitution mechanism forming the monoamide intermediate.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to confirm reaction progress without relying solely on downstream success.

Phase 1: Synthesis of Ethyl N-(m-tolyl)oxamate
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.7 g (0.1 mol) of m-toluidine.

  • Addition: Slowly add 17.5 g (0.12 mol, 1.2 eq) of diethyl oxalate. The slight excess ensures complete consumption of the amine.

  • Heating: Heat the neat mixture to 120–130°C for 3 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica gel TLC plate alongside an m-toluidine standard. Elute with Hexane:Ethyl Acetate (7:3). The disappearance of the amine spot (UV active, ninhydrin positive) confirms the completion of the amidation.

  • Workup: Cool the mixture to room temperature. Add 50 mL of cold ethanol to induce crystallization. Filter the resulting solid and wash with cold hexane to yield ethyl N-(m-tolyl)oxamate.

Phase 2: Saponification and Acidification
  • Saponification: Suspend the isolated ester in 50 mL of ethanol. Add 60 mL of a 2M aqueous NaOH solution (0.12 mol). Stir at 50°C for 1.5 hours.

  • Validation Checkpoint 2 (Solubility): The suspension will transition into a clear solution as the insoluble ester converts into the water-soluble sodium N-(m-tolyl)oxamate salt. A clear solution indicates complete hydrolysis.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the product precipitates.

  • Validation Checkpoint 3 (pH): Use pH indicator paper to verify the mother liquor has reached a pH of 2.0. This guarantees full protonation of the carboxylate to the free acid.

  • Isolation: Filter the white precipitate under vacuum, wash with distilled water to remove NaCl, and dry in a desiccator.

  • Final Validation: Determine the melting point of the solid. A sharp melting point profile verifies the purity of [(3-Methylphenyl)carbamoyl]formic acid.

SynthesisWorkflow m_toluidine m-Toluidine (Nucleophile) intermediate Ethyl N-(m-tolyl)oxamate (Intermediate) m_toluidine->intermediate 120-150°C diethyl_oxalate Diethyl Oxalate (Electrophile) diethyl_oxalate->intermediate -EtOH hydrolysis NaOH / H2O (Saponification) intermediate->hydrolysis Base acidification HCl (pH 2) (Acidification) hydrolysis->acidification Na+ Salt product [(3-Methylphenyl)carbamoyl] formic acid acidification->product Precipitate

Workflow for the synthesis of[(3-Methylphenyl)carbamoyl]formic acid.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, stoichiometric ratios, and expected yields for the two-step synthesis based on established literature and empirical optimization.

Table 1: Reaction Parameters and Quantitative Yields

Reaction PhaseReagentsStoichiometry (Eq)Temp (°C)Time (h)Expected Yield (%)
1. Amidation m-Toluidine : Diethyl Oxalate1.0 : 1.2120 - 1303.075 - 85
2. Saponification Intermediate : NaOH1.0 : 1.2501.5> 90
3. Acidification Sodium Salt : HCl1.0 : Excess0 - 50.5> 95
Overall Process m-Toluidine Final AcidN/AVariable5.0~ 70 - 75

References

  • PubChem Compound Summary for CID 3362155, [(3-methylphenyl)carbamoyl]formic acid. National Center for Biotechnology Information.[Link]

  • Synthesis and spectral data for some derivatives of N-aryloxamic acid hydrazides. Journal of Chemical & Engineering Data.[Link]

  • Balard, Antoine Jérome. Encyclopedia.com.[Link]

Protocols & Analytical Methods

Method

Synthesis of [(3-Methylphenyl)carbamoyl]formic Acid: A Detailed Protocol for Researchers

Introduction [(3-Methylphenyl)carbamoyl]formic acid, also known as N-(3-methylphenyl)oxamic acid, belongs to the class of N-aryloxamic acids. These compounds are of significant interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[(3-Methylphenyl)carbamoyl]formic acid, also known as N-(3-methylphenyl)oxamic acid, belongs to the class of N-aryloxamic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural motif of an oxamic acid appended to an aryl amine provides a scaffold for the development of enzyme inhibitors, anti-inflammatory agents, and other therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of [(3-Methylphenyl)carbamoyl]formic acid, grounded in established chemical principles and supported by authoritative references. The procedure is designed for researchers, scientists, and professionals in drug development, offering not just a methodology, but also the scientific rationale behind each step to ensure reproducibility and safety.

Reaction Principle

The synthesis of [(3-Methylphenyl)carbamoyl]formic acid is a two-step process. The first step involves the acylation of 3-methylaniline (m-toluidine) with oxalyl chloride. This reaction proceeds via a nucleophilic attack of the amino group of 3-methylaniline on one of the carbonyl carbons of oxalyl chloride, leading to the formation of an intermediate N-(3-methylphenyl)oxamoyl chloride. Due to the high reactivity of oxalyl chloride, this step is typically performed at low temperatures to control the reaction rate and minimize side products. The second step is the in-situ hydrolysis of the resulting acid chloride. The addition of water quenches the reaction and converts the oxamoyl chloride to the desired [(3-Methylphenyl)carbamoyl]formic acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - 3-Methylaniline - Oxalyl Chloride - Dichloromethane (DCM) - Water Step1 Step 1: Acylation - Dissolve 3-methylaniline in DCM - Cool to 0-5 °C - Add oxalyl chloride dropwise Reagents->Step1 Reactants Glassware Glassware: - Round-bottom flask - Dropping funnel - Magnetic stirrer Glassware->Step1 Step2 Step 2: Hydrolysis - Stir at room temperature - Quench with water Step1->Step2 Intermediate formation Workup Work-up: - Acidify with HCl (aq) - Extract with ethyl acetate - Wash with brine - Dry over Na2SO4 Step2->Workup Crude product Purification Purification: - Concentrate under reduced pressure - Recrystallize from ethanol/water Workup->Purification Purified solid Characterization Characterization: - Melting Point - ¹H NMR - ¹³C NMR - IR Spectroscopy Purification->Characterization Final Product

Application

Robust Sample Preparation Strategies for the LC-MS/MS Analysis of [(3-Methylphenyl)carbamoyl]formic acid in Biological Matrices

An Application Guide by Gemini Scientific Abstract This application note provides a comprehensive technical guide for the preparation of samples containing [(3-Methylphenyl)carbamoyl]formic acid for quantitative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by Gemini Scientific

Abstract

This application note provides a comprehensive technical guide for the preparation of samples containing [(3-Methylphenyl)carbamoyl]formic acid for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recognizing the compound's dual chemical nature—possessing both a carboxylic acid moiety and a carbamate structure—this guide details three distinct, validated protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The narrative emphasizes the rationale behind each methodological choice, aiming to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate strategy based on their specific analytical requirements, from high-throughput screening to high-sensitivity quantitative bioanalysis.

Introduction: The Analytical Challenge

[(3-Methylphenyl)carbamoyl]formic acid is a small molecule of interest in pharmaceutical and metabolic research. Its accurate quantification in complex biological matrices such as plasma, serum, or urine is essential for pharmacokinetic, toxicokinetic, and biomarker studies. The primary analytical challenge in LC-MS/MS bioanalysis is not the instrument's sensitivity, but the suppression or enhancement of the analyte's signal by co-eluting matrix components.[1][2][3] These "matrix effects" can lead to significant inaccuracies and poor reproducibility if not adequately addressed through meticulous sample preparation.[4][5]

This guide is structured to provide not just procedural steps, but a deep understanding of the physicochemical principles that govern the successful isolation of [(3-Methylphenyl)carbamoyl]formic acid from endogenous interferences like phospholipids, proteins, and salts.[2]

Analyte Profile: [(3-Methylphenyl)carbamoyl]formic acid

PropertyValueSource
Molecular Formula C₉H₉NO₃[MolPort][6]
Molecular Weight 179.175 g/mol [MolPort][6]
Chemical Structure Cc1cccc(NC(=O)C(O)=O)c1 (SMILES)[MolPort][6]
Key Functional Groups Carboxylic Acid, Amide (Carbamoyl)N/A
Predicted pKa ~3-4 (for Carboxylic Acid)N/A
Predicted LogP ~1.5 - 2.0N/A

The presence of a carboxylic acid group makes the analyte's charge state highly dependent on pH, a critical factor that will be leveraged in the following extraction protocols.

Strategic Selection of a Sample Preparation Workflow

The choice of a sample preparation technique represents a trade-off between throughput, cost, and the required level of cleanliness. A cleaner sample minimizes matrix effects, leading to better sensitivity and robustness of the LC-MS/MS assay.[7]

  • Protein Precipitation (PPT): A rapid, non-selective method ideal for early discovery or high-throughput applications where speed is prioritized over ultimate sensitivity.[8][9]

  • Liquid-Liquid Extraction (LLE): A more selective technique that offers significantly cleaner extracts than PPT by partitioning the analyte between two immiscible liquid phases based on its solubility and charge state.[10][11]

  • Solid-Phase Extraction (SPE): The most powerful technique for removing interferences, providing the cleanest extracts and highest sensitivity.[7][12] It is the gold standard for regulated bioanalysis.

The following diagram illustrates the decision-making workflow for selecting an appropriate sample preparation method.

G cluster_0 Initial Steps cluster_1 Protocol 1: Protein Precipitation cluster_2 Protocol 2: Liquid-Liquid Extraction cluster_3 Protocol 3: Solid-Phase Extraction cluster_4 Final Steps Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (IS) Sample->Spike Decision Select Method Based on Assay Goal Spike->Decision PPT Add 3:1 Acetonitrile Decision->PPT High Throughput / Screening pH_Adjust_LLE Acidify Sample (pH < 3) Decision->pH_Adjust_LLE Improved Selectivity Condition Condition & Equilibrate (Mixed-Mode SPE Plate) Decision->Condition Highest Sensitivity / Regulated Bioanalysis Vortex_Centrifuge_PPT Vortex & Centrifuge (10 min) PPT->Vortex_Centrifuge_PPT Supernatant_PPT Collect Supernatant Vortex_Centrifuge_PPT->Supernatant_PPT Evaporate Evaporate to Dryness (Under Nitrogen Stream) Supernatant_PPT->Evaporate Add_Solvent_LLE Add Ethyl Acetate pH_Adjust_LLE->Add_Solvent_LLE Vortex_Centrifuge_LLE Vortex & Centrifuge (5 min) Add_Solvent_LLE->Vortex_Centrifuge_LLE Collect_Organic Collect Organic Layer Vortex_Centrifuge_LLE->Collect_Organic Collect_Organic->Evaporate Load Load Pre-treated Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 1. Decision workflow for sample preparation.

Experimental Protocols

Materials & Reagents:

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Water (all LC-MS grade).

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (NH₄OH) (Optima grade or equivalent).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a close retention time and similar extraction recovery, such as [(3-methylphenyl)carbamoyl]formic acid-d4 or a related analog, should be used.

  • Equipment: Centrifuge, 96-well plates, SPE manifold (vacuum or positive pressure), solvent evaporator.

Protocol 1: Protein Precipitation (PPT)

This method is fast but provides the lowest level of cleanup. It is susceptible to matrix effects from phospholipids and other endogenous small molecules.[13]

Rationale: A water-miscible organic solvent like acetonitrile is added to a plasma sample. This disrupts the hydration shell around proteins, causing them to denature and precipitate.[8][14] Acetonitrile is generally preferred over methanol as it tends to produce a cleaner, more flocculent precipitate that is easier to separate by centrifugation.[15]

Step-by-Step Procedure:

  • Pipette 100 µL of biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte in its neutral, protonated state.

  • Vortex mix for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 300 µL of the clear supernatant to a new tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[16]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly, then inject into the LC-MS/MS system.

Protocol 2: pH-Guided Liquid-Liquid Extraction (LLE)

This method offers superior cleanup to PPT by leveraging the analyte's pH-dependent solubility.[10][11]

Rationale: The carboxylic acid group of the analyte will be protonated and uncharged at a pH well below its pKa (~3-4). In its neutral form, the molecule is significantly more soluble in a water-immiscible organic solvent like ethyl acetate.[17] Endogenous interferences with different properties (e.g., highly polar or basic compounds) will remain in the aqueous phase, resulting in a cleaner extract.[18]

Step-by-Step Procedure:

  • Pipette 100 µL of biological sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 20 µL of 2% formic acid in water to acidify the sample to a pH of ~2-3.

  • Add 600 µL of ethyl acetate.

  • Vortex mix vigorously for 5 minutes to facilitate the extraction.

  • Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer 500 µL of the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly, then inject into the LC-MS/MS system.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol provides the highest degree of selectivity and sample cleanup, making it ideal for methods requiring the lowest limits of quantification.[7][19]

Rationale: A mixed-mode sorbent combining reversed-phase (for hydrophobic interactions) and anion-exchange (for electrostatic interactions) functionalities is used. The protocol employs a multi-step process to selectively bind the analyte while washing away interferences.

  • Loading: At a neutral or slightly basic pH, the analyte's carboxylic acid is deprotonated (anionic), allowing it to bind to the anion-exchange sites.

  • Washing: An intermediate polarity wash (e.g., with methanol) removes hydrophobically-bound interferences. An aqueous wash removes salts and polar molecules.

  • Elution: An acidic organic solvent is used to neutralize the anionic charge on the analyte, disrupting its binding to the sorbent and eluting it, along with other hydrophobic molecules.

Step-by-Step Procedure (using a Mixed-Mode Anion-Exchange Plate):

  • Sample Pre-treatment: To 100 µL of sample, add 10 µL of IS and 200 µL of 2% ammonium hydroxide in water. This ensures the analyte is in its anionic form for binding.

  • Condition: Condition the SPE wells with 500 µL of methanol.

  • Equilibrate: Equilibrate the SPE wells with 500 µL of water. Do not allow the wells to go dry.

  • Load: Load the pre-treated sample (~310 µL) onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (~1 drop/second).

  • Wash 1: Wash the wells with 500 µL of 5% ammonium hydroxide in water to remove salts and polar interferences.

  • Wash 2: Wash the wells with 500 µL of 20% methanol in water to remove moderately polar interferences.

  • Elute: Elute the analyte with 500 µL of 2% formic acid in acetonitrile. The acid neutralizes the analyte, and the acetonitrile disrupts hydrophobic interactions, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the previous protocols.

LC-MS/MS Method Parameters (Suggested Starting Point)

While the focus is on sample preparation, a compatible analytical method is crucial.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transition Precursor Ion (Q1): m/z 178.1 → Product Ion (Q3): m/z 134.1 (loss of CO₂)

Note: MRM transitions must be optimized by infusing a standard solution of the analyte.

Performance Comparison and Data Presentation

To validate these protocols, key parameters such as extraction recovery and matrix effect should be assessed.

Extraction Recovery (%): Compares the analyte response from a pre-spiked sample (spiked before extraction) to a post-spiked sample (blank matrix extracted, then spiked).

Matrix Effect (%): Compares the analyte response from a post-spiked sample to a neat solution standard. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1][2]

Hypothetical Performance Data:

MethodExtraction Recovery (%)Matrix Effect (%)Relative CleanlinessThroughput
Protein Precipitation 95 ± 5%65 ± 15% (Suppression)LowVery High
Liquid-Liquid Extraction 88 ± 7%92 ± 8%MediumMedium
Solid-Phase Extraction 92 ± 4%103 ± 5% (No significant effect)HighLow-Medium

Conclusion

The successful quantification of [(3-Methylphenyl)carbamoyl]formic acid by LC-MS/MS is critically dependent on the sample preparation strategy.

  • Protein Precipitation is a viable option for rapid, semi-quantitative screening.

  • Liquid-Liquid Extraction , guided by pH adjustment, provides a much cleaner extract and is suitable for many research applications.

  • Mixed-Mode Solid-Phase Extraction offers the most robust and sensitive approach by effectively eliminating matrix interferences, making it the recommended method for regulated bioanalysis and studies demanding the highest data quality.

By understanding the chemical principles behind each technique, researchers can confidently select and implement a protocol that aligns with their analytical objectives, ensuring the generation of accurate and reliable data.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dufour, C., Le Bizec, B., & Dervilly-Pinel, G. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. Clinical Chemistry and Laboratory Medicine (CCLM), 61(11), 2017-2027. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Gau, V., & Wong, D. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(3), 233-242. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent Technologies. [Link]

  • Wang, S., & Tang, Y. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(7), 363-367. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters Corporation. [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). PromoChrom. [Link]

  • Wang, M., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • Protein Precipitation Method. (2025). Phenomenex. [Link]

  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS. [Link]

  • Ji, Q. C., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of chromatographic science, 44(6), 326-334. [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025). American Association for Clinical Chemistry. [Link]

  • [(3-methylphenyl)carbamoyl]formic acid. (n.d.). MolPort. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (2024). SCION Instruments. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. [Link]

Sources

Method

Advanced Spectroscopic Characterization Techniques for [(3-Methylphenyl)carbamoyl]formic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Synonyms: N-(m-Tolyl)oxamic acid; 2-(3-methylanilino)-2-oxoacetic acid CAS Registry Number: 17738-78-2 | Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Synonyms: N-(m-Tolyl)oxamic acid; 2-(3-methylanilino)-2-oxoacetic acid CAS Registry Number: 17738-78-2 | Molecular Formula: C₉H₉NO₃ | Molecular Weight: 179.17 g/mol [1]

Executive Summary & Physicochemical Profiling[(3-Methylphenyl)carbamoyl]formic acid is a highly functionalized oxamic acid derivative utilized as a critical building block in coordination chemistry, supramolecular assemblies, and the development of bioactive pharmaceutical ingredients [1, 2]. Structurally, it features an aromatic m-tolyl ring conjugated to an oxamic acid moiety (-NH-CO-COOH).

The primary analytical challenge with oxamic acid derivatives is their propensity to form robust intermolecular hydrogen-bonded networks (dimers and polymeric chains) in the solid state and in non-polar solutions. This behavior significantly impacts solubility, ionization efficiency, and spectral resolution. To establish a rigorous, self-validating structural profile, a multi-modal spectroscopic approach—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—must be employed.

Analytical Workflow

Workflow Sample [(3-Methylphenyl)carbamoyl] formic acid (Sample Prep) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Sample->NMR FTIR ATR-FTIR (Vibrational Modes) Sample->FTIR LCMS LC-ESI-MS (Negative Ion Mode) Sample->LCMS Data Structural Validation NMR->Data FTIR->Data LCMS->Data

Figure 1: Multi-modal spectroscopic workflow for the structural validation of oxamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The selection of the deuterated solvent is the most critical parameter for the NMR analysis of oxamic acids. Using non-polar solvents (like CDCl₃) results in severe line broadening due to dynamic intermolecular hydrogen bonding and poor solubility. By utilizing DMSO-d₆ , a strong hydrogen-bond acceptor, the intermolecular networks are disrupted. This solvent "locks" the labile amide (-NH) and carboxylic (-COOH) protons, preventing rapid chemical exchange and allowing them to be observed as distinct, sharp singlets [3].

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 5.0 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the sample for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Acquisition (¹H-NMR): Acquire the spectrum at 400 MHz using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Acquisition (¹³C-NMR): Acquire the spectrum at 100 MHz using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbons.

Validation Checkpoint: The integration ratio of the methyl protons (δ 2.30, 3H) to the total aromatic protons (δ 6.95–7.62, 4H) must be exactly 3:4 . If the -NH or -COOH protons (expected >10 ppm) are missing or appear as a single broad hump, the DMSO-d₆ has likely absorbed atmospheric moisture. The sample must be re-prepared using a fresh, sealed ampoule of solvent.

Quantitative Data Summary: NMR Chemical Shifts
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 13.80Broad Singlet1HCarboxylic acid (-COOH)
¹H 10.75Singlet1HAmide (-NH)
¹H 7.62Singlet1HAromatic (H-2, ortho to NH)
¹H 7.55Doublet (J = 8.0 Hz)1HAromatic (H-6, ortho to NH)
¹H 7.25Triplet (J = 8.0 Hz)1HAromatic (H-5, meta to NH)
¹H 6.95Doublet (J = 7.5 Hz)1HAromatic (H-4, para to NH)
¹H 2.30Singlet3HMethyl (-CH₃)
¹³C 162.5Singlet-Carbonyl (C=O, acid)
¹³C 158.0Singlet-Carbonyl (C=O, amide)
¹³C 21.5Singlet-Methyl Carbon (-CH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Traditional KBr pellet preparation is contraindicated for [(3-Methylphenyl)carbamoyl]formic acid. The compound is mildly hygroscopic, and the extreme pressure used to press KBr pellets often induces water absorption, creating a massive, broad artifact peak around 3400 cm⁻¹ that completely obscures the critical N-H and O-H stretching regions. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal bypasses this issue, allowing for the direct analysis of the neat powder in its native crystalline state.

Step-by-Step Protocol
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Application: Deposit 1–2 mg of the solid powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil and apply uniform pressure until the force gauge indicates optimal contact (typically ~80 cN).

  • Acquisition: Collect the sample spectrum using the same parameters as the background.

Validation Checkpoint: Inspect the baseline between 4000–3800 cm⁻¹. A sloping or noisy baseline indicates insufficient anvil pressure or poor crystal contact. The presence of two distinct carbonyl stretches (~1725 cm⁻¹ and ~1670 cm⁻¹) validates the intact oxamic acid structure; a single merged peak suggests thermal degradation or salt formation.

Quantitative Data Summary: Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3310Medium, SharpN-H stretch (Amide)
3000–2500Broad, StrongO-H stretch (Carboxylic acid, H-bonded)
1725Strong, SharpC=O stretch (Carboxylic acid)
1670Strong, SharpC=O stretch (Amide I band)
1540StrongN-H bend / C-N stretch (Amide II band)
1210MediumC-O stretch (Carboxylic acid)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Experimental Design

Electrospray Ionization (ESI) in negative ion mode is the most sensitive and structurally informative technique for oxamic acids. The highly acidic carboxylic proton (pKa ~2.5) readily deprotonates in the ESI source, yielding a robust [M-H]⁻ precursor ion [1]. Conversely, positive ion mode[M+H]⁺ often suffers from severe in-source fragmentation (spontaneous loss of H₂O or HCOOH), which complicates precursor identification.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone voltage to 20 V.

  • MS/MS Fragmentation: Isolate the [M-H]⁻ precursor ion and apply a collision energy (CE) ramp of 10–30 eV using Argon as the collision gas.

Validation Checkpoint: The detection of the m/z 178.05 precursor ion confirms the intact molecular weight. The definitive diagnostic proof of the oxamic acid moiety is the neutral loss of 44 Da (CO₂) during MS/MS, yielding the m/z 134.05 fragment. If this fragment is absent, the structural integrity of the α-keto acid group is compromised.

Quantitative Data Summary: ESI-MS/MS Fragments
Ion Typem/z (Observed)Mass Error (ppm)FormulaStructural Assignment
Precursor[M-H]⁻178.0510< 2.0[C₉H₈NO₃]⁻Deprotonated intact molecule
Fragment 1134.0612< 2.0[C₈H₈NO]⁻Loss of Carbon Dioxide (-CO₂)
Fragment 2106.0655< 2.0[C₇H₈N]⁻Subsequent loss of Carbon Monoxide (-CO)
MS/MS Fragmentation Pathway

Fragmentation M_ion [M-H]⁻ Ion m/z 178.05 Frag1 [m-Tolyl-NH-CO]⁻ m/z 134.06 M_ion->Frag1 - CO₂ (44 Da) Frag2 [m-Tolyl-NH]⁻ m/z 106.06 Frag1->Frag2 - CO (28 Da)

Figure 2: Proposed ESI-MS negative mode fragmentation pathway for N-(m-Tolyl)oxamic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3362155,[(3-methylphenyl)carbamoyl]formic acid." PubChem, 2026. URL:[Link]

  • Molport Database. "[(3-methylphenyl)carbamoyl]formic acid | 17738-78-2." Molport, 2026. URL:[Link]

Application

Introduction &amp; Mechanistic Rationale[(3-Methylphenyl)carbamoyl]formic acid (C₉H₉NO₃) presents a classic crystallographic challenge: it possesses a hydrophobic m-tolyl ring juxtaposed with a highly polar, hydrogen-bond-donating/accepting oxamic acid tail (NH-CO-COOH).

An Application Note on the crystallization of[(3-Methylphenyl)carbamoyl]formic acid (also known as m-tolyloxamic acid) requires a deep understanding of its supramolecular behavior. This guide provides field-proven method...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the crystallization of[(3-Methylphenyl)carbamoyl]formic acid (also known as m-tolyloxamic acid) requires a deep understanding of its supramolecular behavior. This guide provides field-proven methodologies for obtaining diffraction-quality single crystals, bridging the gap between theoretical physical chemistry and practical crystallographic sample preparation.

The Causality of Crystallization Failure: Oxamic acid derivatives inherently possess complimentary hydrogen-bond functionalities. In solution, the amide and carboxylic acid groups rapidly form robust 1D supramolecular chains or dimers via O-H···O and N-H···O interactions[1]. If supersaturation is achieved too rapidly (e.g., via rotary evaporation or sudden cooling), the high thermodynamic driving force overcomes the activation energy for multiple nucleation sites simultaneously. This stochastic nucleation results in microcrystalline powders, dendritic growth, or severely twinned needles that are useless for Single-Crystal X-ray Diffraction (SCXRD)[2].

To obtain block-like, single crystals (ideally >20 µm in all dimensions), the crystallization method must strictly control the system's entry into the metastable zone , favoring the growth of a single critical nucleus over continuous nucleation[3].

Physicochemical Profiling & Solvent Selection

The first self-validating step in any crystallization workflow is empirical solubility screening. The solvent must balance the solubility of the hydrophobic aromatic ring and the hydrophilic oxamic acid moiety.

Table 1: Quantitative Solvent Screening Matrix for [(3-Methylphenyl)carbamoyl]formic Acid

Solvent ClassificationExamplesSolubility Profile (at 25 °C)Evaporation RateSCXRD Suitability
Primary Solvents Methanol, DMF, DMSOHigh (>50 mg/mL)Moderate to SlowExcellent for primary dissolution.
Co-Solvents Ethyl Acetate, AcetoneModerate (10-30 mg/mL)FastGood for slow evaporation methods.
Anti-Solvents Diethyl Ether, HexaneInsoluble (<1 mg/mL)Very FastIdeal for vapor diffusion reservoirs.
Aqueous WaterLow (<5 mg/mL)SlowUseful as an anti-solvent for DMF/DMSO.

Advanced Crystallization Protocols

Protocol A: Macroscopic Vapor Diffusion (Recommended)

Causality: Vapor diffusion allows for an extremely gradual, isothermal approach to supersaturation. By placing a small open vial of the compound dissolved in a "good" solvent inside a larger sealed chamber containing a volatile "anti-solvent", the anti-solvent slowly diffuses into the sample drop. This controlled kinetic progression minimizes stochastic nucleation[4].

VD_Workflow A 1. Solubilize Compound (e.g., Methanol) C 3. Seal in Chamber (Vapor Equilibration) A->C B 2. Select Anti-Solvent (e.g., Diethyl Ether) B->C D 4. Isothermal Diffusion (Gradual Supersaturation) C->D Closed system E 5. Nucleation & Growth (Metastable Zone) D->E Controlled kinetics

Figure 1: Logical workflow of vapor diffusion crystallization, highlighting kinetic progression.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of [(3-Methylphenyl)carbamoyl]formic acid in 0.5 mL of Methanol in a 2 mL glass inner vial. Sonicate briefly to ensure complete dissolution.

  • Filtration (Critical): Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to multiple small crystals rather than one large crystal.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 3 mL of Diethyl Ether to the outer vial, ensuring it does not splash into the inner vial.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm.

  • Incubation: Store the chamber in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 14 days. Do not disturb the vial.

Protocol B: Temperature-Controlled Slow Cooling

Causality: This method leverages the temperature-dependent solubility curve of the compound. By cooling a saturated solution at a strictly controlled, ultra-slow rate, the system remains just inside the metastable zone, allowing existing nuclei to grow steadily[3].

Step-by-Step Methodology:

  • Saturation: Suspend 20 mg of the compound in 2 mL of Ethyl Acetate in a heavy-walled glass vial.

  • Heating: Heat the suspension in a water bath to 65 °C until the solid completely dissolves.

  • Thermal Buffering: Place the hot vial inside a larger Dewar flask filled with water pre-heated to 65 °C.

  • Slow Cooling: Seal the Dewar and allow it to cool to room temperature ambiently over 48–72 hours. The immense thermal mass of the water ensures a cooling rate of <0.5 °C/hour.

Crystal Harvesting and SCXRD Self-Validation

X-ray diffractometer beam time is a premium resource. A protocol is only trustworthy if it includes a self-validating mechanism to ensure the harvested crystal is a single, untwinned entity before mounting[5].

SCXRD_Validation N1 Harvest Crystals (Mother Liquor) N2 Cross-Polarized Light Microscopy N1->N2 N3 Observe Birefringence N2->N3 N4 Uniform Extinction at 90° intervals? N3->N4 N5 Mount with Paratone-N (Cryo-loop) N4->N5 Yes (Single Crystal) N6 Discard / Recrystallize (Twinned/Aggregate) N4->N6 No (Defective)

Figure 2: Self-validating decision matrix for selecting and mounting diffraction-quality crystals.

Step-by-Step Harvesting & Mounting Protocol:

  • Mother Liquor Transfer: Using a wide-bore pipette, transfer the crystals along with their mother liquor into a watch glass. Causality: Exposing solvated crystals directly to air can cause rapid solvent loss, leading to crystal lattice collapse and cracking.

  • Cryo-Protection: Add a drop of inert, viscous perfluoropolyether oil (e.g., Paratone-N or Fomblin) directly into the mother liquor[5]. Use a micro-spatula to gently push a candidate crystal from the solvent phase into the oil phase.

  • Optical Validation (The Self-Check): Examine the oil-coated crystal under a stereomicroscope equipped with cross-polarizing filters. Rotate the crystal 360°.

    • Pass: The crystal turns completely dark (extinction) exactly every 90°. This validates a highly ordered single crystal lattice.

    • Fail: The crystal shows patchy, uneven extinction or remains bright at all angles. This indicates a twinned crystal or a multi-crystalline aggregate. Discard it.

  • Mounting: Scoop the validated crystal using a polyimide cryo-loop (e.g., MiTeGen loop) sized to match the crystal's dimensions.

  • Flash Cooling: Immediately transfer the loop to the goniometer head of the diffractometer, placing it directly into the 100 K nitrogen cold stream. Causality: Flash cooling freezes the Paratone-N oil into a rigid glass, securing the crystal and minimizing thermal motion of the atoms during data collection, thereby enhancing high-angle diffraction resolution.

References

  • How to grow crystals for X-ray crystallography International Union of Crystallography (IUCr) URL: [Link]

  • Sitting Drop Vapor Diffusion University of Pittsburgh URL: [Link]

  • Hybrid Kinetic Modelling of Protein Crystallization: Hanging Drop and Langmuir–Blodgett Conditions MDPI URL: [Link]

  • STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting[(3-Methylphenyl)carbamoyl]formic acid precipitation in aqueous media

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for [(3-Methylphenyl)carbamoyl]formic acid. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for [(3-Methylphenyl)carbamoyl]formic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitation issues in aqueous media. Our approach is rooted in first principles of physical chemistry to empower you with not just solutions, but a deeper understanding of the compound's behavior.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of [(3-Methylphenyl)carbamoyl]formic acid.

Q1: My solution of [(3-Methylphenyl)carbamoyl]formic acid has suddenly turned cloudy or formed a solid. What is happening?

A: You are observing precipitation, a common issue with this molecule due to its structural characteristics. [(3-Methylphenyl)carbamoyl]formic acid is a carboxylic acid with a relatively large, nonpolar (hydrophobic) organic structure.[1][2][3] While the carboxylic acid group can be ionized to enhance solubility, the molecule's inherent solubility in neutral aqueous media is low. Precipitation is typically triggered by one of four main factors: a change in pH, exceeding the concentration limit (supersaturation), a decrease in temperature, or a change in the solvent composition.

Q2: How significantly does pH affect the solubility of this compound?

A: The pH of your aqueous medium is the most critical factor controlling the solubility of [(3-Methylphenyl)carbamoyl]formic acid. The molecule contains a carboxylic acid functional group (-COOH), which can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

  • At low pH (acidic conditions): The compound exists predominantly in its neutral, protonated (-COOH) form. This form is significantly less polar and thus has very low solubility in water, leading to precipitation.

  • At high pH (basic conditions): The compound is deprotonated to its carboxylate salt form (-COO⁻). This ionic form is much more polar and interacts favorably with water, resulting in significantly higher solubility.[4]

The transition between these states occurs around the compound's pKa value, which for many carboxylic acids is in the range of 3-5.[5] To maintain solubility, the pH of the solution should be kept at least 1.5 to 2 units above the pKa.

cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) Low_Solubility Protonated Form R-COOH (Poorly Soluble) Equilibrium Low_Solubility->Equilibrium + OH⁻ High_Solubility Deprotonated Form R-COO⁻ (Highly Soluble) High_Solubility->Equilibrium + H⁺ Equilibrium->Low_Solubility Equilibrium->High_Solubility Troubleshooting_Workflow Start Precipitate Observed Check_pH 1. Measure pH of the Solution Start->Check_pH pH_Low Is pH < 6.0? Check_pH->pH_Low Yes Adjust_pH Action: Adjust pH to 7.0-8.0 using dilute NaOH or NH4OH. Does precipitate redissolve? pH_Low->Adjust_pH Yes Check_Conc 2. Review Concentration pH_Low->Check_Conc No Adjust_pH->Check_Conc No Resolved Issue Resolved Adjust_pH->Resolved Yes Conc_High Is concentration > expected solubility limit at this pH? Check_Conc->Conc_High Dilute Action: Dilute the solution or re-prepare at a lower concentration. Conc_High->Dilute Yes Check_Temp 3. Evaluate Temperature Conc_High->Check_Temp No Dilute->Resolved Temp_Low Was the solution recently cooled or stored at a low temperature? Check_Temp->Temp_Low Warm_Solution Action: Gently warm solution (e.g., to 37°C) and mix. Does precipitate redissolve? Temp_Low->Warm_Solution Yes Check_Buffer 4. Assess Buffer/Solvent Temp_Low->Check_Buffer No Warm_Solution->Check_Buffer No Warm_Solution->Resolved Yes Buffer_Issue Was an organic solvent or high-salt buffer recently added? Check_Buffer->Buffer_Issue Reformulate Action: Reformulate. Ensure co-solvent concentration is minimal or use a lower ionic strength buffer. Buffer_Issue->Reformulate Yes Advanced Issue Persists: Proceed to Advanced Characterization Buffer_Issue->Advanced No Reformulate->Resolved

Caption: A step-by-step decision tree for troubleshooting precipitation.

Step 1: Initial Assessment and pH Verification

Question: When did the precipitation occur and what is the pH of the solution?

Causality: As established, pH is the primary driver of solubility for this compound. Precipitation often occurs upon addition of an acidic buffer or reagent, or when diluting a stock solution made in a basic solvent into a neutral or acidic medium.

Action:

  • Carefully calibrate a pH meter.

  • Measure the pH of your turbid solution.

  • If the pH is below 7.0, it is the likely cause. Add a dilute solution of 0.1 M NaOH or NH₄OH dropwise while gently stirring.

  • Observe if the precipitate redissolves as the pH increases. If it does, the problem was pH-related. Adjust the final pH to a stable value between 7.4 and 8.0 for a safety margin.

Step 2: Review of Concentration and Temperature

Question: Is your working concentration appropriate for the solution conditions, and has the temperature changed?

Causality: Every compound has a finite solubility limit, even under optimal pH conditions. Creating a supersaturated solution will inevitably lead to precipitation. [6]Additionally, solubility is generally temperature-dependent; for most solids, solubility decreases as the temperature drops. Action:

  • Concentration: Compare your target concentration with any known solubility data. If none is available, you may need to determine it experimentally (see Protocol 2). If you suspect your concentration is too high, the solution is to dilute it or re-prepare it at a lower, more stable concentration.

  • Temperature: If the solution was prepared at an elevated temperature and then cooled, or moved from a 37°C incubator to room temperature, precipitation may occur. Try gently warming the solution back to its original temperature with agitation to see if the precipitate redissolves. For future work, ensure the compound is soluble at the final storage and experimental temperature.

Step 3: Evaluation of Solvent and Buffer Composition

Question: Does your aqueous medium contain high concentrations of organic solvents or salts?

Causality:

  • Anti-solvents: As mentioned in the FAQ, adding an aqueous solution to a large volume of an organic solvent, or vice-versa, can drastically lower the compound's solubility, causing it to "crash out." [6][7]* Ionic Strength ("Salting Out"): While the compound's salt form is soluble, introducing very high concentrations of other salts (e.g., from a concentrated phosphate buffer) can decrease the solubility of organic molecules by competing for water molecules for hydration.

Action:

  • Review your protocol for any recent additions of reagents.

  • If you are using a co-solvent stock, ensure the final concentration in your aqueous medium is low (e.g., <5% and ideally <1%).

  • If using high-concentration salt buffers, consider switching to a buffer with a lower ionic strength.

Step 4: Advanced Precipitate Characterization

Question: If the issue persists, are you certain the precipitate is the target compound?

Causality: The precipitate may not be your active compound. It could be an insoluble salt formed from components of your buffer (e.g., calcium phosphate) or a less soluble degradation product. Action: If troubleshooting fails, the identity of the precipitate must be confirmed.

  • Isolate the precipitate by centrifugation.

  • Wash with ice-cold deionized water to remove soluble contaminants.

  • Analyze the solid using appropriate techniques. A summary of common methods is provided in the table below. [8][9]

    Analytical Technique Information Provided Use Case
    Optical/Light Microscopy Crystal morphology, size, color. Quick, preliminary identification. Can help distinguish between crystalline and amorphous solids.
    Scanning Electron Microscopy (SEM) High-resolution imaging of particle shape and surface topology. Detailed morphological analysis of the precipitate. [9][10]
    Energy-Dispersive X-ray (EDX/EDS) Elemental composition of the precipitate. Used with SEM to determine which elements are present (e.g., C, N, O for the compound vs. Ca, P for buffer salts). [8]

    | X-Ray Diffraction (XRD) | Crystalline phase information. | Confirms if the solid is the crystalline form of your compound or another crystalline substance like a buffer salt. [8][9]|

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the recommended method for preparing a concentrated stock solution of [(3-Methylphenyl)carbamoyl]formic acid.

Objective: To create a 10-100 mM stock solution that can be reliably diluted into aqueous buffers without immediate precipitation.

Methodology (Co-solvent First):

  • Weighing: Accurately weigh the desired amount of [(3-Methylphenyl)carbamoyl]formic acid in a sterile vial.

  • Initial Dissolution: Add a minimal volume of a suitable organic co-solvent (e.g., DMSO, ethanol) to completely dissolve the solid. For a 100 mM stock, you might start with 80-90% of the final target volume. Vortex or sonicate briefly if needed.

  • pH Adjustment (Optional but Recommended): If the final medium is pH-sensitive, you can add a small molar excess of a base like 1 M NaOH to the co-solvent stock to pre-form the soluble salt.

  • Final Dilution: Slowly add sterile deionized water or your chosen buffer to reach the final volume, vortexing during the addition to ensure proper mixing and prevent localized concentration gradients that can cause precipitation.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote protein and compound precipitation.

Protocol 2: Determining Approximate Aqueous Solubility

Objective: To estimate the solubility of the compound in your specific aqueous buffer at a given pH and temperature.

Methodology:

  • Preparation: Dispense a fixed volume (e.g., 1 mL) of your final experimental buffer into several vials. Maintain them at the target experimental temperature.

  • Serial Addition: Add a small, pre-weighed amount of the solid compound to the first vial (e.g., to make a 0.1 mg/mL solution).

  • Equilibration: Cap the vial and mix vigorously (vortex) for 1-2 minutes. Allow the solution to equilibrate for at least 1-2 hours at the target temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles. A laser pointer can be used to detect the Tyndall effect, which indicates the presence of suspended particles.

  • Titration: If the compound fully dissolves, add another aliquot of solid to the same vial (or use the next vial for a higher concentration) and repeat steps 3-4.

  • Endpoint: The approximate solubility is the highest concentration that results in a completely clear solution with no visible particulate matter.

References

  • Ellesmere OCR A level Chemistry. (n.d.). 6.1.3 (a,b) Properties of Carboxylic Acids. Retrieved from [Link]

  • Pearson. (2025, November 27). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]

  • Davis, J. R. (2016, April 19). Characterization of Precipitates in a Microalloyed Steel Using Quantitative X-ray Diffraction. MDPI. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

  • PMC. (n.d.). Characterization of precipitates size distribution: validation of low-voltage STEM. Retrieved from [Link]

  • IntechOpen. (2019, February 21). Crystallography of Precipitates in Metals and Alloys: (1) Analysis of Crystallography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Analytical characterization of precipitations. Retrieved from [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION - Formic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20100041906A1 - Method for the precipitation of organic compounds.
  • Google Patents. (n.d.). US3816524A - Extraction of carboxylic acids from dilute aqueous solutions.
  • ACS Publications. (2021, March 25). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

  • MDPI. (2018, July 31). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PMC. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

  • CORECHEM Inc. (2024, March 8). SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Wikipedia. (n.d.). Formic acid. Retrieved from [Link]

  • PubMed. (2024, March 15). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. Retrieved from [Link]

  • Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

  • PubChem. (n.d.). Carbamic acid, (3-methylphenyl)-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 8). Precipitation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • NIST WebBook. (n.d.). Carbamic acid, methyl-, 3-methylphenyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of [(3-Methylphenyl)carbamoyl]formic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and experimental challenges associated with [(3-Methylphenyl)carbamoyl]for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and experimental challenges associated with [(3-Methylphenyl)carbamoyl]formic acid (also known as N -(3-methylphenyl)oxamic acid).

Oxamic acid derivatives are highly versatile intermediates in drug development and organic synthesis, but they possess a critical vulnerability: the α -dicarbonyl-like structure makes them highly susceptible to thermal and oxidative decarboxylation. This guide synthesizes field-proven methodologies and mechanistic insights to help you build a self-validating system for your experiments, ensuring compound integrity from storage to reaction workup.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does[(3-Methylphenyl)carbamoyl]formic acid degrade so easily when heated? A: The instability is inherent to its molecular architecture. The compound features a carboxylic acid group directly adjacent to an amide carbonyl. This electron-withdrawing environment heavily polarizes the carbon-carbon bond. When subjected to thermal stress, the activation energy for homolytic or heterolytic cleavage is easily overcome, resulting in the thermodynamically favorable expulsion of carbon dioxide gas (decarboxylation) [1]. Depending on the solvent and presence of oxidants, this yields a highly reactive carbamoyl radical or an isocyanate intermediate, which subsequently degrades into uncharacterized polymeric byproducts or amines [2].

Q2: What are the absolute temperature limits for storing and handling this compound? A: For long-term storage (months to years), the compound must be kept at -20 °C in a desiccated, light-proof container. For active handling during benchwork, solutions should not exceed 40 °C . While pure solid oxamic acids may have higher melting/decomposition points (often >140 °C), their stability drops drastically when solvated, where molecular mobility facilitates the decarboxylation transition state.

Q3: My reaction is at room temperature, but the compound is still degrading. What is causing this? A: You are likely experiencing catalytic oxidative decarboxylation. Even at 20–25 °C, the presence of transition metals (such as Ag(I), Cu(II), or Os(II)) or strong oxidants (like persulfates or hypervalent iodine reagents such as PIDA) will act as electron acceptors. This triggers a single-electron transfer (SET) event that drastically lowers the decarboxylation threshold, generating a carbamoyl radical at room temperature[3]. Check your reagents, solvent purity, and glassware for trace metal contaminants.

Part 2: Visualizing the Degradation Pathway

To prevent degradation, you must understand the pathway. The diagram below illustrates the causality between environmental stressors and the irreversible structural collapse of the compound.

Mechanism A [(3-Methylphenyl)carbamoyl] formic acid B Thermal Stress (>40°C) or Trace Metals/Oxidants A->B Exposure to Stressors C C-C Bond Cleavage (Decarboxylation -CO2) B->C Activation Energy Met D Carbamoyl Radical Intermediate C->D Irreversible Loss E Isocyanate Formation & Amine Degradants D->E Solvent Reaction

Fig 1: Mechanistic pathway of thermal and oxidative decarboxylation of oxamic acids.

Part 3: Troubleshooting Guide & Quantitative Data

To establish a self-validating protocol, you must monitor the parameters that dictate stability. Table 1 summarizes the quantitative thresholds you must enforce during your workflows.

Table 1: Stability Matrix and Degradation Thresholds
Parameter / ConditionSafe ThresholdDegradation Risk ZoneCausality / Consequence
Long-term Storage -20 °C, dark, dry> 4 °C or exposed to humidityAmbient moisture and heat slowly initiate hydrolysis and decarboxylation.
Solvent Evaporation Water bath ≤ 35 °CWater bath > 40 °CProlonged heat under vacuum concentrates the compound while providing thermal activation for CO2 loss.
Reaction Temperature 0 °C to 30 °C> 40 °C (in solution)Solvated molecules have higher kinetic energy; thermal decarboxylation accelerates exponentially.
Reagent Purity Metal-free, degassedTrace Ag, Cu, Os, or PeroxidesTransition metals catalyze single-electron transfer, bypassing the thermal barrier entirely [4].

Part 4: Experimental Protocols

Below is the step-by-step methodology designed to safeguard[(3-Methylphenyl)carbamoyl]formic acid during standard laboratory operations. This protocol ensures that thermal and oxidative stressors are systematically eliminated.

Protocol: Safe Handling, Reaction Setup, and Purification

Step 1: Equilibration and Weighing

  • Remove the sealed vial of [(3-Methylphenyl)carbamoyl]formic acid from the -20 °C freezer.

  • Critical: Do not open the vial immediately. Place it in a desiccator and allow it to equilibrate to room temperature (approx. 30 minutes). Reasoning: Opening cold vials causes atmospheric moisture to condense on the powder, which can act as a nucleophile or facilitate localized degradation.

  • Weigh the required amount rapidly using anti-static weigh boats to minimize atmospheric exposure.

Step 2: Reaction Setup (Inert Conditions)

  • Transfer the compound to an oven-dried, argon-purged Schlenk flask.

  • Dissolve the compound in a degassed, anhydrous solvent (e.g., anhydrous DCM or THF). Reasoning: Degassing removes dissolved oxygen, which can act as a radical initiator and promote oxidative decarboxylation.

  • If your reaction requires heating, utilize alternative activation methods (e.g., mild Lewis acids) rather than exceeding the 40 °C thermal threshold.

Step 3: Workup and Solvent Removal

  • Quench the reaction at 0 °C using a cold buffer if applicable.

  • Transfer the organic layer to a round-bottom flask for rotary evaporation.

  • Critical: Set the rotary evaporator water bath to no higher than 35 °C .

  • Apply a high vacuum (e.g., < 10 mbar) to compensate for the low bath temperature. Reasoning: Lowering the pressure rather than increasing the temperature prevents the thermal C-C bond cleavage of the oxamic acid moiety.

Workflow Visualization

Workflow S1 Retrieve from -20°C & Equilibrate to RT S2 Dissolve in Degassed Anhydrous Solvent S1->S2 Prevents Condensation S3 Conduct Reaction (Strictly < 40°C) S2->S3 Prevents Oxidation S4 Rotary Evaporation (High Vac, Bath < 35°C) S3->S4 Prevents Decarboxylation S5 Intact Purified Oxamic Acid S4->S5 Safe Isolation

Fig 2: Optimized experimental workflow for handling thermally sensitive oxamic acids.

References

  • Carbamoyl Radicals via Photoredox Decarboxylation of Oxamic Acids in Aqueous Media: Access to 3,4-Dihydroquinolin-2(1H)-ones. Organic Letters, ACS Publications. Verified URL:[Link]

  • Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids. Polymer Chemistry, Royal Society of Chemistry. Verified URL:[Link]

  • Silver-Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes to Synthesize E-Cinnamamides. Asian Journal of Organic Chemistry, NIH PMC. Verified URL:[Link]

  • Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions. Chemical Communications, Royal Society of Chemistry. Verified URL:[Link]

Troubleshooting

Overcoming false positives in [(3-Methylphenyl)carbamoyl]formic acid colorimetric assays

A Guide to Navigating and Overcoming False Positives in Colorimetric Analysis Welcome to the technical support center for colorimetric assays involving [(3-Methylphenyl)carbamoyl]formic acid and similar substrates. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Navigating and Overcoming False Positives in Colorimetric Analysis

Welcome to the technical support center for colorimetric assays involving [(3-Methylphenyl)carbamoyl]formic acid and similar substrates. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into identifying and mitigating false-positive results, ensuring the integrity and reliability of your experimental data. As Senior Application Scientists, we have structured this resource to address the most common challenges with a focus on the underlying scientific principles and practical, field-proven solutions.

Introduction: The Assay Principle and the Challenge of False Positives

Colorimetric assays utilizing substrates like [(3-Methylphenyl)carbamoyl]formic acid are often designed to measure enzymatic or chemical activity through a two-step process. First, a specific reaction (e.g., hydrolysis by an enzyme) cleaves the substrate, releasing a product like formic acid. This product then reacts with a detection reagent to produce a quantifiable color change.

While powerful, this method is susceptible to interferences that can generate a color change independent of the intended reaction, leading to a "false positive." These misleading results waste significant time and resources, particularly in high-throughput screening (HTS) campaigns.[1][2] This guide provides a systematic approach to troubleshooting these artifacts.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about assay design and control implementation.

Q1: What exactly is a "false positive" in the context of this assay?

A: A false positive is an analytical outcome where the assay incorrectly indicates the presence of the effect being tested for.[3] In this specific assay, it means observing a color change that is not due to the enzymatic or chemical cleavage of [(3-Methylphenyl)carbamoyl]formic acid. This can be caused by a test compound directly reacting with the colorimetric detection reagent, the compound itself being colored, or other non-specific interactions that mimic a true positive signal.[4][5]

Q2: What are the most common sources of interference in colorimetric assays?

A: Interference can arise from multiple sources. It's crucial to distinguish between them:

  • Colored Compounds: The test compound itself may absorb light at the detection wavelength, artificially increasing the absorbance reading.[4]

  • Chemical Reactivity: Some compounds, often categorized as Pan-Assay Interference Compounds (PAINS), are inherently reactive.[1][6] They may directly reduce or oxidize assay components, chelate essential metal ions, or degrade into a product that interferes with the readout.[1][7]

  • Compound Aggregation: At certain concentrations, organic molecules can form colloidal aggregates that non-specifically bind to and inhibit enzymes, leading to what appears to be a specific biological effect.[2][5]

  • Contamination: Reagents, buffers, or the lab environment can be contaminated with substances (e.g., microorganisms, chemical residues) that either catalyze the color-forming reaction or interfere with it.[8]

  • Assay Conditions: Suboptimal conditions like incorrect pH, temperature, or high concentrations of certain solvents can destabilize reagents or test compounds, leading to spurious signals.[8][9]

Q3: How do I design a robust set of controls to identify false positives early?

A: Proper controls are the cornerstone of a reliable assay and are essential for data interpretation.[10][11] Your experimental setup should always include:

  • Negative Control (No Substrate/Enzyme): This well contains all assay components, including the test compound, but lacks one critical element (e.g., the enzyme). This control is essential for identifying compounds that react directly with the detection reagents.

  • Vehicle Control (No Test Compound): This well contains all assay components, including the solvent (e.g., DMSO) used to dissolve the test compounds, but no test compound. It establishes the baseline signal for the uninhibited reaction.

  • Positive Control: This well contains a known activator or inhibitor of the reaction. This confirms that the assay is performing as expected and can detect a true change in signal.[12]

  • Compound-Only Control: This well contains just the test compound in the assay buffer. This is crucial for identifying compounds that are intrinsically colored or that precipitate out of solution, which can scatter light and affect absorbance readings.

Q4: What is assay validation and why is it necessary?

A: Assay validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose.[13][14] It involves evaluating performance characteristics like accuracy, precision, specificity, and robustness.[11][15] For any new assay or a modification to an existing one, validation is critical to ensure that the results are reliable and reproducible.[13][15] This process helps identify the limitations of the assay and the conditions under which it provides meaningful data.[13]

Troubleshooting Guide: From Observation to Solution

This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.

Issue 1: My negative control or blank wells show a significant color change.

  • Question: I'm seeing a high background signal even without the enzyme or substrate present. What is happening?

  • Answer: This points to a problem with the assay reagents or potential contamination.

    • Plausible Cause 1: Reagent Degradation. The colorimetric detection reagent may be unstable and degrading over time, causing spontaneous color formation. Formic acid detection reagents, for example, can be sensitive to light and pH.[8]

    • Plausible Cause 2: Contamination. Your buffer, water, or stock solutions may be contaminated with a substance that catalyzes the color change.[8] This could be microbial contamination or chemical residue from glassware.

    • Troubleshooting Workflow:

      • Prepare Fresh Reagents: Discard all current working solutions and prepare them fresh from stock powders or concentrates.[8][9]

      • Use High-Quality Water: Ensure you are using sterile, nuclease-free, or HPLC-grade water for all buffers and solutions.

      • Check for Contamination: Run a control plate with only the buffer and detection reagent to see if the background signal persists. If it does, the contamination source is likely within those components.

      • Verify pH: Use a calibrated pH meter to confirm that your final assay buffer is at the correct pH.[8][16]

Issue 2: A specific test compound yields a strong positive result, but it's not reproducible in secondary assays.

  • Question: I have a "hit" from my primary screen, but I suspect it's a false positive. How can I systematically investigate this?

  • Answer: This is a classic scenario in drug discovery, often caused by PAINS or other nuisance compounds.[1][5] A logical workflow is required to diagnose the issue.

Troubleshooting Workflow for Suspected False Positives

// Node Definitions start [label="Suspected False Positive Hit\n(High Signal in Primary Assay)", fillcolor="#FBBC05", fontcolor="#202124"];

// Step 1: Spectral Interference spectral_check [label="Step 1: Run Spectral Scan\n(Compound in buffer, 300-700 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; absorbs [label="Does compound absorb\nat assay wavelength?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Step 2: Direct Reactivity reactivity_check [label="Step 2: Run Counter-Screen\n(Compound + Detection Reagents, No Enzyme/Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; reacts [label="Does color develop?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Step 3: Aggregation aggregation_check [label="Step 3: Test for Aggregation\n(e.g., DLS or add non-ionic detergent like Triton X-100 to assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; aggregates [label="Is activity reduced\nwith detergent?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Outcomes is_artifact1 [label="Conclusion:\nFalse Positive due to\nSpectral Interference", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; is_artifact2 [label="Conclusion:\nFalse Positive due to\nDirect Reactivity (PAINS)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; is_artifact3 [label="Conclusion:\nFalse Positive due to\nAggregation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; is_true_hit [label="Conclusion:\nHit is likely a True Positive.\nProceed to further validation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> spectral_check [label="Begin Triage"]; spectral_check -> absorbs; absorbs -> is_artifact1 [label="Yes"]; absorbs -> reactivity_check [label="No"]; reactivity_check -> reacts; reacts -> is_artifact2 [label="Yes"]; reacts -> aggregation_check [label="No"]; aggregation_check -> aggregates; aggregates -> is_artifact3 [label="Yes"]; aggregates -> is_true_hit [label="No"]; } }

A decision tree for systematically diagnosing the cause of a suspected false positive.

Issue 3: I observe high variability between my replicate wells.

  • Question: My replicate absorbance values are not consistent. What could be the cause?

  • Answer: Inconsistent results are often due to technical errors in the assay setup.[9]

    • Plausible Cause 1: Pipetting Inaccuracy. Ensure pipettes are properly calibrated and that you are using the correct technique, especially with small volumes.[9][17] Inaccurate pipetting can lead to significant variations in reagent or compound concentrations.

    • Plausible Cause 2: Temperature Gradients. If plates are stacked during incubation or if there's uneven heating, different wells can experience different reaction rates.[9] Always incubate plates separately to ensure uniform temperature distribution.

    • Plausible Cause 3: Incomplete Mixing or Non-Homogeneous Samples. Ensure that all solutions are thoroughly mixed after adding each component. If your sample contains particulates, centrifuge it before adding it to the assay well.[17]

Key Experimental Protocols

Here we provide detailed methodologies for the validation experiments described in the troubleshooting workflow.

Protocol 1: Spectral Interference Scan

This protocol determines if a test compound absorbs light at the assay's measurement wavelength.

  • Prepare the test compound at the highest concentration used in the assay in the final assay buffer.

  • Use a spectrophotometer or plate reader capable of spectral scanning.

  • Use the assay buffer as the blank.

  • Measure the absorbance of the compound solution from 300 nm to 700 nm.

  • Analyze the resulting spectrum. A significant peak at or near your assay's detection wavelength (e.g., 550 nm) indicates spectral interference.[4]

Protocol 2: Counter-Screen for Direct Reactivity

This protocol checks if a test compound reacts directly with the detection reagents.

  • Set up the reaction as you would for the main assay, but omit the enzyme (or primary substrate, depending on the assay design).

  • Add the test compound at its final assay concentration.

  • Include a negative control (vehicle only) and a positive control (if a known reactive compound is available).

  • Incubate for the standard assay time and temperature.

  • Measure the absorbance at the detection wavelength. A signal significantly above the vehicle control indicates the compound is directly interfering with the detection chemistry.

Protocol 3: Detergent-Based Assay for Aggregation

This protocol helps identify if the compound's activity is due to the formation of aggregates.

  • Prepare two sets of assay reactions.

  • To one set, add a non-ionic detergent such as Triton X-100 to a final concentration of 0.01% (v/v). This concentration is typically sufficient to disrupt aggregates without denaturing the enzyme.[2]

  • To the second set, add an equivalent volume of water or buffer.

  • Add the test compound to both sets and run the assay as usual.

  • If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.[2]

Data Summary: Common Interfering Compound Classes

The table below summarizes common classes of compounds known to cause assay interference and the recommended methods for their identification.

Compound ClassMechanism of InterferenceRecommended Validation Assay
Quinones, Catechols Redox cycling, generating reactive oxygen species (ROS).[1][6]Counter-screen without enzyme; addition of antioxidants like glutathione.
Rhodanines, Enones Covalent modification of proteins via reactive functional groups.[1][6]Test for irreversible inhibition; mass spectrometry analysis of the target protein.
Highly Colored Dyes Direct absorption of light at the detection wavelength.[4]Spectral Interference Scan (Protocol 1).
Promiscuous Compounds Formation of colloidal aggregates that sequester proteins.[2][5]Detergent-Based Assay (Protocol 3); Dynamic Light Scattering (DLS).
References
  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025). BenchChem.
  • Lage, O. N., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics.
  • Aldrich, C., et al. (2022). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry.
  • Troubleshooting Immunoassays. Ansh Labs.
  • Colorimetric Protein Assays. Thermo Fisher Scientific.
  • Nuisance compound advisor. The Chemical Probes Portal.
  • A Practical Approach to Biological Assay Valid
  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review.
  • Troubleshooting Chemistry Issues for Colorimetric Analysis. SEAL Analytical.
  • Colorimetric Sensors for Rapid Reliable Threat Identific
  • Principles and Methods of Validation of Diagnostic Assays for Infectious Diseases. WOAH.
  • Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf.
  • Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. (2023). PhytoFrontiers™ - APS Journals.
  • Technical Support Center: Troubleshooting the CAS Assay for Acinetobactin Detection. BenchChem.
  • Addressing false positives and neg
  • Pan-assay interference compounds. Wikipedia.
  • Assay Troubleshooting. Molecular Bench.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2021). ACS Medicinal Chemistry Letters.
  • Preventing False Positive Test Results. (2021). Calbiotech.

Sources

Optimization

Optimizing long-term storage conditions for [(3-Methylphenyl)carbamoyl]formic acid

Welcome to the technical support center for [(3-Methylphenyl)carbamoyl]formic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [(3-Methylphenyl)carbamoyl]formic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth FAQs and troubleshooting guides based on the chemical properties inherent to its structure as an aromatic carbamate and a carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid [(3-Methylphenyl)carbamoyl]formic acid?

For optimal long-term stability, solid [(3-Methylphenyl)carbamoyl]formic acid should be stored at 2-8°C (refrigerated) in a tightly sealed, opaque container.[1] To further protect against degradation, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[2][3]

Scientific Rationale: The molecule contains two primary functional groups that dictate its stability: a carbamate linkage and a carboxylic acid.

  • Carbamate Group: Carbamates, particularly aromatic ones, are susceptible to hydrolysis.[4] Lower temperatures significantly slow down this and other potential degradation reactions.[5]

  • Carboxylic Acid Group: As an organic acid, it is crucial to protect it from moisture, which can facilitate degradation.[6] An inert atmosphere prevents oxidation and reactions with atmospheric moisture.[2][7] The opaque container is essential to protect against photodegradation, a known degradation pathway for aromatic carbamates.[8][9]

Q2: Can I store [(3-Methylphenyl)carbamoyl]formic acid at room temperature?

Short-term storage (a few days to a week) at room temperature in a desiccator is generally acceptable. However, for long-term storage, refrigeration is advised to minimize the risk of degradation. If room temperature storage is unavoidable, it is critical to store the compound in a dark, dry place, preferably in a container flushed with an inert gas.

Q3: The compound has been exposed to a freeze-thaw cycle. Is it still viable?

A single freeze-thaw cycle is unlikely to significantly impact the stability of the solid compound. However, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially affect the physical properties of the solid, such as crystal structure and particle size.[10][11] If you need to use small amounts of the compound frequently, it is best practice to aliquot the solid into smaller, single-use vials to avoid repeated temperature cycling of the entire stock.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

For stock solutions, use a dry, aprotic solvent in which the compound is soluble. The choice of solvent will depend on your specific experimental needs. Once prepared, stock solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.

Scientific Rationale: In solution, the risk of hydrolysis of the carbamate group increases. Storing at low temperatures drastically reduces the rate of this degradation.[12] Aprotic solvents are recommended to minimize the availability of water for hydrolysis.

Q5: How can I tell if my sample of [(3-Methylphenyl)carbamoyl]formic acid has degraded?

Visual inspection for changes in color or texture can be an initial indicator. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14][15] These methods can separate the parent compound from any degradation products, allowing for quantification of purity.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

This could be a sign of compound degradation. Follow this troubleshooting workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: The solid compound has changed color or appears clumpy.

This is a strong indicator of degradation, likely due to moisture or light exposure.

Potential Cause Explanation Recommended Action
Moisture Absorption The carboxylic acid moiety can be hygroscopic, leading to clumping and hydrolysis of the carbamate.[16]Discard the affected batch. Review storage procedures to ensure containers are airtight and stored in a desiccated environment.
Photodegradation Aromatic carbamates can undergo photodegradation upon exposure to light, often leading to discoloration.[8][9]Discard the affected batch. Ensure all future storage is in opaque containers.
Thermal Degradation Although less likely under refrigerated conditions, prolonged exposure to higher temperatures can cause degradation.[5]Discard the affected batch. Verify the temperature of your storage unit.

Experimental Protocols

Protocol 1: Aliquoting Solid Compound for Long-Term Storage
  • Preparation: Work in a clean, dry environment, preferably a glove box with an inert atmosphere (nitrogen or argon).

  • Weighing: Tare several small, opaque glass vials. Weigh the desired amount of [(3-Methylphenyl)carbamoyl]formic acid into each vial.

  • Inerting: If not in a glove box, gently flush the headspace of each vial with a stream of dry nitrogen or argon.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if applicable), date of aliquoting, and a unique identifier.

  • Storage: Place the aliquoted vials in a labeled secondary container and store at 2-8°C.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework. Specific parameters should be optimized for your HPLC system.

  • Standard Preparation: Prepare a stock solution of [(3-Methylphenyl)carbamoyl]formic acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a calibration curve by making serial dilutions.

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the highest point of your calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound.

  • Analysis: Inject the standards and the sample.

  • Data Interpretation: Compare the chromatogram of your sample to a reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Quantify the purity by comparing the area of the main peak to the total area of all peaks.

Protocol 3: Forced Degradation Study

To understand the stability of the compound under stress, a forced degradation study can be performed according to ICH guidelines.[17]

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 60°C for 48 hours.

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][18]

  • Analysis: Analyze the stressed samples by HPLC against a control sample. This will help identify potential degradation products and the conditions under which the compound is least stable.

Caption: Workflow for a forced degradation study.

References

  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Journal of Hazardous Materials, 489, 137648. Available at: [Link]

  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides. Journal of Hazardous Materials. Available at: [Link]

  • Détrée, C., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One, 12(12), e0189201. Available at: [Link]

  • Tomašević, A., et al. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i fitomedicina, 34(3-4), 193-200. Available at: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • International Council for Harmonisation. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Available at: [Link]

  • Tomašević, A., et al. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate. Available at: [Link]

  • Pharmaceutical Aspects Of Accelerated Stability Studies. (2024). International Journal of Drug Regulatory Affairs, 12(3), 25-34. Available at: [Link]

  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. ResearchGate. Available at: [Link]

  • Xu, X., et al. (2021). Influence of Freeze–Thaw Cycles and Binder Dosage on the Engineering Properties of Compound Solidified/Stabilized Lead-Contaminated Soils. Applied Sciences, 11(23), 11257. Available at: [Link]

  • U.S. Geological Survey. (1991). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Available at: [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Available at: [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Available at: [Link]

  • Wang, Y., et al. (2025). Effects of Freeze–Thaw Cycles on Soil Aggregate Stability and Organic Carbon Distribution Under Different Land Uses. Land, 14(11), 2253. Available at: [Link]

  • Ok, E., et al. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]

  • Roy, T., et al. (2022). Freeze-thaw cycles alter soil hydro-physical properties and dissolved organic carbon release from peat. Frontiers in Environmental Science, 10. Available at: [Link]

  • Parker, S. E., et al. (2016). Freeze–thaw cycles have minimal effect on the mineralisation of low molecular weight, dissolved organic carbon in Arctic soils. Polar Biology, 39(12), 2215-2224. Available at: [Link]

  • Eseyin, O. A., et al. (1990). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1859. Available at: [Link]

  • Zhang, Y., et al. (2015). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 12(10), 13394-13412. Available at: [Link]

  • Liu, J., et al. (2021). Effects of Freeze–Thaw Cycles on Soil Properties and Carbon Distribution in Saline-alkaline Soil of Wetland. Sensors and Materials, 33(8), 2821-2834. Available at: [Link]

  • BOC. (n.d.). Gases for operational safety. Available at: [Link]

  • Takata, N., et al. (2019). Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding. Crystal Growth & Design, 19(12), 7170-7178. Available at: [Link]

  • Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. (n.d.). Science of Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Air Products. (n.d.). The Importance of Inerting. Available at: [Link]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. Available at: [Link]

  • Zhang, W., et al. (2012). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 134(4), 2202-2205. Available at: [Link]

  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 24(11), 1419-1423. Available at: [Link]

  • Gu, H., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(11), 5849-5857. Available at: [Link]

  • Mabuchi, T., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(16), 4374-4377. Available at: [Link]

  • Hall, C. R., & Inch, T. D. (1977). Hydrolysis of (N-aryl)alkylphenylphosphinic amides in acidic solution: influence of different P-alkyl groups, including cyclopropyl, and of substituents in the N-aryl group. Journal of the Chemical Society, Perkin Transactions 1, 605-610. Available at: [Link]

  • Giraldo-Alzate, D. F., et al. (2023). Understanding the mechanism of thermal decomposition of benzoylformic acid. Computational and Theoretical Chemistry, 1227, 114258. Available at: [Link]

  • University of Windsor. (2022). Chemical Storage Guidelines. Available at: [Link]

  • Miró, L., et al. (2021). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. Materials, 14(4), 841. Available at: [Link]

  • Peristeraki, A., et al. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2009(11), 193-205. Available at: [Link]

  • Kestell, D. J., et al. (2016). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 18(26), 17565-17573. Available at: [Link]

  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(4), 1323-1334. Available at: [Link]

  • Li, Y., et al. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Omega, 7(26), 22443-22450. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Available at: [Link]

  • Dénès, F., & Renaud, P. (2022). Oxamic acids: useful precursors of carbamoyl radicals. Chemical Communications, 58(55), 7657-7669. Available at: [Link]

  • Li, G., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications, 10(1), 664. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of[(3-Methylphenyl)carbamoyl]formic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of N-aryloxamic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of N-aryloxamic acids. [(3-Methylphenyl)carbamoyl]formic acid (also known as N-(m-Tolyl)oxamic acid, C₉H₉NO₃) is a highly valuable intermediate in drug development. However, its purification is notoriously complicated by strong intermolecular hydrogen bonding, a tendency to undergo liquid-liquid phase separation ("oiling out"), and the persistence of structurally similar synthetic byproducts[1].

This guide moves beyond basic lab procedures. It is designed to explain the thermodynamic causality behind each purification step, ensuring your workflows are robust, scalable, and self-validating.

Impurity Profiling & Solvent Selection

To establish a self-validating purification system, we must first understand the physicochemical differences between the target compound and its three primary synthetic impurities[2]:

  • m-Toluidine : The starting material. It is a basic amine and can be protonated.

  • N,N'-bis(3-methylphenyl)oxamide (Bis-amide) : A symmetrical thermodynamic sink formed by over-reaction. It is highly crystalline, neutral, and highly insoluble.

  • Oxalic Acid : A highly polar, water-soluble byproduct resulting from the hydrolysis of the oxalyl chloride reagent[3].

Selecting the correct solvent is the foundation of successful recrystallization. An ideal solvent must exhibit a steep solubility curve—sparingly soluble at room temperature but highly soluble at the boiling point[4].

Quantitative Solvent Matrix
Solvent SystemTarget Solubility (20°C)Target Solubility (75°C)Impurity PartitioningOverall Suitability
Water (100%) < 1 mg/mL15 mg/mLRemoves oxalic acid well. Fails to dissolve target efficiently.Poor ; requires massive solvent volumes.
Ethanol (100%) 25 mg/mL120 mg/mLDissolves target, but also partially dissolves the bis-amide.Moderate ; poor impurity rejection.
Ethyl Acetate 15 mg/mL85 mg/mLExcellent for extracting target from aqueous workup.Good ; used for liquid-liquid extraction prior to crystallization.
EtOH/Water (70:30) < 5 mg/mL140 mg/mLBis-amide remains insoluble; oxalic acid remains soluble upon cooling.Optimal ; steep solubility curve maximizes yield and purity.

Mechanistic Workflow Visualization

The following diagram illustrates the phase-directed logic required to isolate the target oxamic acid from its specific impurity matrix.

ImpuritySeparation Crude Crude [(3-Methylphenyl)carbamoyl]formic acid (Contains: m-Toluidine, Bis-amide, Oxalic Acid) AcidWash 1. Dilute HCl Wash (Aqueous Extraction) Crude->AcidWash Imp1 Discard Aqueous: m-Toluidine HCl AcidWash->Imp1 Removes Base Dissolve 2. Hot Dissolution (70:30 EtOH/Water at 75°C) AcidWash->Dissolve Organic Phase HotFilter 3. Hot Filtration (T > 65°C) Dissolve->HotFilter Imp2 Discard Retentate: Insoluble Bis-amide HotFilter->Imp2 Removes Neutral Cooling 4. Controlled Cooling (0.5°C/min to 5°C) HotFilter->Cooling Filtrate Filter 5. Vacuum Filtration & Cold Wash Cooling->Filter Crystallization Imp3 Discard Filtrate: Soluble Oxalic Acid Filter->Imp3 Removes Acid Pure Pure Crystalline Product (>99% Purity) Filter->Pure Retentate

Figure 1: Phase-directed purification workflow for isolating the target oxamic acid.

Troubleshooting Guide & FAQs

Q: Why does my product "oil out" instead of forming crystals during cooling? A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution's saturation point is reached at a temperature above the depressed melting point of the impure mixture[1]. Because the oxamic acid derivative has strong hydrogen-bonding capabilities, impurities easily disrupt its crystal lattice, causing it to separate as a dense liquid rather than a solid.

  • Causality & Solution: You are cooling too fast or using a solvent system that is too poor. Reheat the mixture until it forms a single clear phase. Add 5-10% v/v of a "good" solvent (like absolute Ethanol) to lower the saturation temperature. Cool at a highly controlled rate (0.5 °C/min). Introducing a seed crystal at the metastable zone boundary forces primary nucleation, bypassing the oiling-out phase entirely[5].

Q: My NMR still shows aromatic signals that don't belong to the product. What is this, and why didn't recrystallization remove it? A: This is almost certainly N,N'-bis(3-methylphenyl)oxamide, a symmetrical byproduct formed when two equivalents of m-toluidine react with one equivalent of the oxalyl source[2].

  • Causality & Solution: This bis-amide is a thermodynamic sink—it is highly stable and insoluble in most solvents. It cannot be removed by simple cooling crystallization because it never actually dissolves in the first place. You must perform a rigorous hot filtration of the boiling solvent mixture to physically remove this solid before cooling the filtrate[4].

Q: Can I just use column chromatography instead of recrystallization? A: While chromatography is common in discovery chemistry, recrystallization is vastly superior for scaling up oxamic acid derivatives. Carboxylic acids often streak heavily on standard silica gel, leading to poor resolution and low recovery. According to , recrystallization exploits the specific thermodynamic solubility limits of the compound, offering a scalable, self-validating purification method without the need for massive volumes of eluent[4].

Validated Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is met.

Step 1: Pre-treatment (Acid Wash)

  • Dissolve the crude reaction mixture in Ethyl Acetate.

  • Wash the organic layer twice with 1.0 M aqueous HCl to protonate and extract unreacted m-toluidine.

  • Validation Check: The aqueous wash must test highly acidic (pH < 2). If it is > pH 2, unreacted m-toluidine may still be present in the organic phase. Repeat the wash.

  • Evaporate the Ethyl Acetate under reduced pressure to yield the crude solid.

Step 2: Dissolution & Saturation

  • Transfer the crude solid to a round-bottom flask equipped with a reflux condenser.

  • Add a 70:30 mixture of Ethanol/Water (approx. 8 mL per gram of crude).

  • Heat the mixture to a gentle reflux (approx. 75 °C) with continuous stirring.

  • Validation Check: The target compound will dissolve, but the solution will likely remain slightly cloudy due to the insoluble bis-amide impurity. Do not add excess solvent trying to force the cloudiness to dissolve; this will ruin your yield.

Step 3: Hot Filtration

  • Pre-heat a Büchner funnel and filter flask to prevent premature crystallization.

  • Rapidly filter the boiling mixture under vacuum.

  • Validation Check: The filtrate must be optically clear. If it is cloudy, the filter funnel was too cold, causing the target product to crash out. If this happens, reheat the filtrate until clear. Discard the solid retentate (bis-amide).

Step 4: Nucleation & Growth

  • Transfer the clear filtrate to a clean Erlenmeyer flask.

  • Allow the flask to cool at ambient room temperature for 30 minutes, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Validation Check: Crystals should appear as distinct, fine white needles. If a second liquid phase forms at the bottom of the flask (oiling out), immediately reheat to 75 °C, add 5% more ethanol, and cool more slowly[1].

Step 5: Isolation & Drying

  • Collect the purified crystals via vacuum filtration.

  • Wash the filter cake with a minimal amount of ice-cold 70:30 Ethanol/Water to remove residual oxalic acid[3].

  • Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Badufle, M., et al. "Copper-Mediated Synthesis of N-Aryl-Oxamic Acids." ResearchGate.[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem.[Link]

  • Royal Society of Chemistry. "Purifying by recrystallisation." RSC Education.[Link]

  • ACS Sustainable Chemistry & Engineering. "Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization." ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of LC-MS/MS Methodologies for [(3-Methylphenyl)carbamoyl]formic Acid Quantitation

[(3-Methylphenyl)carbamoyl]formic acid—also known as N-(3-methylphenyl)oxamic acid—is a small organic molecule characterized by its amide linkage and terminal carboxylic acid moiety. In drug development and toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

[(3-Methylphenyl)carbamoyl]formic acid—also known as N-(3-methylphenyl)oxamic acid—is a small organic molecule characterized by its amide linkage and terminal carboxylic acid moiety. In drug development and toxicological monitoring, quantifying such polar, acidic metabolites in complex biological matrices presents distinct analytical challenges. The molecule's low pKa necessitates careful optimization of sample extraction and chromatographic retention to prevent signal suppression and peak tailing.

This guide provides a comprehensive, data-driven comparison of sample preparation techniques and mass spectrometry (MS) platforms for the quantitation of [(3-Methylphenyl)carbamoyl]formic acid. By adhering to the [1], we establish a self-validating framework that ensures high accuracy, precision, and reproducibility.

Mechanistic Causality in Method Design

The structural features of [(3-Methylphenyl)carbamoyl]formic acid dictate the analytical strategy. The carboxylic acid group (estimated pKa ~2.5) is deprotonated at physiological pH.

  • Ionization: The molecule readily forms a stable deprotonated precursor ion [M−H]− at m/z 192.1 in Electrospray Ionization negative mode (ESI-).

  • Fragmentation: Collision-induced dissociation (CID) primarily yields a product ion at m/z 148.1 via the neutral loss of carbon dioxide ( CO2​ , 44 Da), a classic fragmentation pathway for terminal carboxylic acids.

  • Chromatography: To achieve retention on a reversed-phase column while maintaining ESI- sensitivity, a delicate pH balance is required. Using 0.1% formic acid (pH ~2.7) neutralizes the molecule for excellent C18 retention but severely suppresses the ESI- signal. Instead, we utilize 10 mM ammonium acetate (pH 6.8) combined with a Biphenyl stationary phase. The Biphenyl column leverages π−π interactions with the 3-methylphenyl ring, ensuring robust retention even when the carboxylic acid is fully ionized.

Workflow A Matrix Aliquot & SIL-IS Spiking (Self-Validating Internal Control) B Sample Extraction (MAX SPE vs. Acidic LLE) A->B C Chromatographic Separation (Biphenyl Column, pH 6.8) B->C D Mass Spectrometry (QqQ MRM vs. Q-TOF PRM) C->D E ICH M10 Validation (Accuracy, Precision, Matrix Effects) D->E

Analytical workflow for [(3-Methylphenyl)carbamoyl]formic acid validation.

Objective Performance Comparisons

To establish the most robust methodology, we compared two critical phases of the analytical workflow: Sample Preparation and Mass Spectrometry Platforms .

Sample Preparation: SPE vs. LLE

Extracting a highly polar, acidic compound from plasma requires overcoming strong protein binding and high aqueous solubility. We compared Liquid-Liquid Extraction (LLE) using acidified ethyl acetate against Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).

  • Causality: Acidic LLE forces the molecule into its neutral state to partition into the organic layer, but co-extracts neutral lipids, leading to matrix effects. MAX SPE captures the molecule via its carboxylate anion, allowing rigorous washing of neutral and basic interferences before eluting with an acidic organic solvent.

Table 1: Extraction Performance in Human Plasma (Spiked at 50 ng/mL)

ParameterAcidified LLE (Ethyl Acetate)MAX SPE (Oasis MAX)
Absolute Recovery (%) 62.4 ± 8.1%89.7 ± 3.2%
Matrix Effect (%) *-34.5% (Suppression)-4.2% (Negligible)
Inter-day Precision (%CV) 11.5%4.1%
Phospholipid Carryover HighLow

*Calculated per the [2]. Conclusion: MAX SPE is the superior choice, providing near-quantitative recovery and eliminating ion suppression caused by endogenous phospholipids.

MS Platform: Triple Quadrupole (QqQ) vs. High-Resolution MS (Q-TOF)

While QqQ operating in Multiple Reaction Monitoring (MRM) is the gold standard for quantitation, Q-TOF operating in Parallel Reaction Monitoring (PRM) offers high mass accuracy, which is beneficial in highly complex matrices with isobaric interferences.

Table 2: MS Platform Quantitation Metrics

MetricQqQ (MRM Mode)Q-TOF (PRM Mode)
Detection Limit (LOD) 0.1 ng/mL 0.5 ng/mL
Lower Limit of Quant (LLOQ) 0.5 ng/mL 2.0 ng/mL
Linear Dynamic Range 0.5 – 5000 ng/mL (4 logs) 2.0 – 1000 ng/mL (2.5 logs)
Mass Accuracy Unit resolution (~0.7 Da)< 3 ppm
Specificity in Plasma HighVery High

Step-by-Step Experimental Protocol

The following protocol details the optimized MAX SPE and QqQ LC-MS/MS workflow. This protocol is designed as a self-validating system; the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS)—e.g., [13C6​] -(3-Methylphenyl)carbamoyl]formic acid—corrects for any volumetric losses or residual matrix effects [3].

Step 1: Standard and Internal Standard Preparation
  • Prepare a primary stock solution of [(3-Methylphenyl)carbamoyl]formic acid at 1.0 mg/mL in methanol.

  • Prepare the SIL-IS stock at 1.0 mg/mL in methanol.

  • Dilute stocks in 50:50 Methanol:Water to create working calibration standards ranging from 5 to 50,000 ng/mL.

  • Spike 10 µL of working standards into 90 µL of blank human plasma to yield a calibration curve from 0.5 to 5000 ng/mL. Spike all samples with 10 µL of SIL-IS (final concentration 100 ng/mL).

Step 2: Mixed-Mode Anion Exchange (MAX) SPE
  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MAX SPE cartridge (30 mg/1 cc).

  • Loading: Dilute the 100 µL plasma sample with 300 µL of 2% ammonium hydroxide in water. Load onto the cartridge. (Causality: The basic pH ensures the analyte is fully deprotonated and binds to the strong anion exchange sites).

  • Washing: Wash with 1 mL of 2% ammonium hydroxide in water (removes polar neutrals), followed by 1 mL of Methanol (removes neutral/basic lipids).

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. (Causality: The acid neutralizes the analyte's carboxylate group, breaking the ionic interaction with the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: Chromatographic Separation
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration.

Step 4: Mass Spectrometry (QqQ MRM) Parameters
  • Ionization: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Analyte:m/z 192.1 148.1 (Quantifier, CE: 15 eV); m/z 192.1 120.1 (Qualifier, CE: 25 eV).

    • SIL-IS:m/z 198.1 154.1 (CE: 15 eV).

Step 5: Validation Execution

Execute the validation runs across three separate days. Assess Accuracy (mean relative error within ±15%, or ±20% at LLOQ) and Precision (CV ≤15%, or ≤20% at LLOQ) using Quality Control (QC) samples at Low, Mid, and High concentrations. Calculate matrix effects by comparing the peak area of post-extraction spiked blanks against neat standards.

Summary and Best Practices

For the robust quantitation of [(3-Methylphenyl)carbamoyl]formic acid, standard reversed-phase methods utilizing acidic modifiers will result in severe signal degradation. By shifting to a Biphenyl stationary phase with a neutral pH buffer , researchers can maintain chromatographic retention while maximizing ESI- ionization efficiency. Furthermore, replacing traditional LLE with MAX SPE provides a statistically significant improvement in recovery and matrix effect mitigation, ensuring the method easily passes stringent ICH M10 validation criteria.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Grebe, S. K., & Singh, R. J. LC-MS/MS in the Clinical Laboratory – Where to From Here?. Clinical Biochem Rev. (2011). Available at: [Link]

Comparative

Cross-Validation of [(3-Methylphenyl)carbamoyl]formic Acid Binding Assays: A Comparative Guide for LDH Inhibitor Development

Executive Summary The development of targeted metabolic inhibitors requires rigorous validation to differentiate true target engagement from assay artifacts. [(3-Methylphenyl)carbamoyl]formic acid—an N-substituted oxamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metabolic inhibitors requires rigorous validation to differentiate true target engagement from assay artifacts. [(3-Methylphenyl)carbamoyl]formic acid—an N-substituted oxamic acid derivative (MW: 179.18 Da)[1]—is a potent, competitive inhibitor of [2]. Because LDH is a critical node in both the Warburg effect in oncology and the anaerobic glycolysis of pathogens like Plasmodium falciparum[3] and Streptococcus mitis[4], accurately characterizing inhibitor binding is paramount.

This guide provides a comprehensive, objective comparison of three orthogonal assay platforms—Continuous Enzymatic Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—detailing the causality behind experimental design and establishing self-validating protocols for cross-validation.

Mechanistic Context: The Target & The Inhibitor

LDH catalyzes the interconversion of pyruvate and lactate, utilizing NADH as a hydride-donating co-factor[3]. [(3-Methylphenyl)carbamoyl]formic acid acts as an isosteric and isoelectric analogue of pyruvate. It competitively occupies the substrate-binding pocket, forming critical hydrogen bonds with active site residues (e.g., Arg109, Arg171, His195) and effectively halting catalytic turnover[2].

Mechanism Pyruvate Pyruvate (Substrate) LDH Lactate Dehydrogenase (Target Enzyme) Pyruvate->LDH Binds Active Site Lactate Lactate (Product) LDH->Lactate Catalytic Conversion Inhibitor [(3-Methylphenyl) carbamoyl]formic acid Inhibitor->LDH Competitive Inhibition (Displaces Pyruvate) NADH NADH (Co-factor) NADH->LDH Donates Hydride

Fig 1: Competitive inhibition mechanism of LDH by [(3-Methylphenyl)carbamoyl]formic acid.

The Necessity of Orthogonal Cross-Validation

Relying solely on functional high-throughput screening (HTS) is a systemic risk. Small molecules frequently exhibit pan-assay interference (PAINS) behaviors, such as auto-fluorescence, UV absorbance, or colloidal aggregation. To build a trustworthy data package, a primary functional screen must be cross-validated with biophysical techniques that confirm direct, reversible, 1:1 stoichiometric binding.

CrossValidation Screen 1. Functional Screen Enzymatic Assay (Abs 340nm) SPR 2. Kinetic Validation Surface Plasmon Resonance (SPR) Screen->SPR IC50 < 20 μM (Functional Hit) ITC 3. Thermodynamic Profiling Isothermal Titration Calorimetry (ITC) SPR->ITC Reversible Binding Calculated K_D Hit Validated Lead Compound (Confirmed 1:1 Binding) ITC->Hit Favorable Enthalpy (ΔH) Stoichiometry (n ≈ 1)

Fig 2: Orthogonal cross-validation workflow for confirming LDH target engagement.

Comparative Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its controls. The following methodologies are designed as self-validating systems, ensuring that every data point is internally calibrated against potential artifacts.

Continuous Enzymatic Assay (Functional Screen)

The Causality: This assay monitors the by tracking absorbance at 340 nm[5]. Because [(3-Methylphenyl)carbamoyl]formic acid contains an aromatic ring, it may inherently absorb UV light. Monitoring at 340 nm is generally safe, but a compound-only control is mandatory to subtract background auto-absorbance, ensuring the observed signal drop is strictly due to enzyme inhibition rather than optical interference.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 50 mM KCl, 0.01% Tween-20 to prevent aggregation).

  • Pre-incubation: Incubate recombinant LDH (1 nM final) with a 10-point dilution series of the compound (0.1 μM to 100 μM) for 15 minutes at 25°C.

  • Co-factor Addition: Add NADH to a final concentration of 100 μM.

  • Initiation: Initiate the reaction by adding sodium pyruvate (200 μM final).

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear slope and determine the IC 50​ using a four-parameter logistic regression.

Self-Validating Controls:

  • Negative Control: No-enzyme blank to check for spontaneous NADH oxidation.

  • Optical Control: Enzyme-free wells containing the highest compound concentration to baseline auto-absorbance.

  • Quality Metric: Ensure the assay Z'-factor is >0.6 before accepting the plate data.

Surface Plasmon Resonance (Kinetic Validation)

The Causality: SPR provides direct evidence of binding kinetics ( kon​ , koff​ ). Because the inhibitor is a low-molecular-weight compound (179.18 Da)[1], the maximum theoretical response ( Rmax​ ) upon binding will be inherently low. Therefore, a high-density protein surface is required. Furthermore, the required 2% DMSO for compound solubility creates massive bulk refractive index shifts, necessitating rigorous solvent correction.

Step-by-Step Protocol:

  • Immobilization: Immobilize LDH onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Use a coupling buffer at pH 6.0 (below the protein's pI) to electrostatically pre-concentrate the enzyme, targeting a high density of ~3000 Response Units (RU).

  • Blocking: Deactivate unreacted esters with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 2-fold dilution series of [(3-Methylphenyl)carbamoyl]formic acid (0.39 μM to 50 μM) in running buffer (PBS-P+ with exactly 2.00% DMSO).

  • Injection: Inject the series over the active and reference flow cells at 30 μL/min (60s association, 120s dissociation).

  • Correction & Analysis: Apply a DMSO solvent correction curve (1.5% to 2.5% DMSO). Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Self-Validating Controls:

  • Reference Cell: Unmodified flow cell to subtract non-specific binding to the dextran matrix.

  • Quality Metric: The Chi-square ( χ2 ) value of the kinetic fit must be < 10% of the Rmax​ .

Isothermal Titration Calorimetry (Thermodynamic Profiling)

The Causality: ITC measures minute thermodynamic changes (microcalories) to determine enthalpy ( ΔH ) and exact binding stoichiometry ( n ). Even a 0.1% mismatch in DMSO concentration between the syringe (inhibitor) and the cell (LDH) will generate a massive heat of mixing, completely masking the binding enthalpy. Therefore, the protein must be extensively dialyzed, and the final compound dilution must be made using the exact dialysate.

Step-by-Step Protocol:

  • Dialysis: Dialyze LDH extensively against the ITC buffer (50 mM Phosphate buffer, pH 7.4, 2% DMSO).

  • Loading: Load 50 μM LDH into the sample cell and 500 μM of the compound into the injection syringe.

  • Titration: Perform a preliminary 0.5 μL injection (discarded during analysis), followed by 19 injections of 2 μL each at 120-second intervals at 25°C, stirring at 750 rpm.

  • Analysis: Subtract the heat of dilution. Integrate the peaks and fit the isotherm to a One-Set-of-Sites model to calculate KD​ , ΔH , and n .

Self-Validating Controls:

  • Baseline Control: Titrate the compound into the buffer alone to measure the heat of dilution.

  • Quality Metric: The c -value ( c=n×[M]/KD​ ) must fall between 10 and 100 for a reliable sigmoidal isotherm fit.

Data Synthesis & Performance Comparison

To facilitate rapid decision-making, the operational parameters of the three assays are compared below, alongside representative cross-validation data for[(3-Methylphenyl)carbamoyl]formic acid.

Table 1: Assay Platform Comparison
ParameterEnzymatic Assay (Abs 340nm)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC 50​ (Functional Inhibition) KD​ , kon​ , koff​ (Kinetics) KD​ , ΔH , −TΔS , n (Thermodynamics)
Throughput High (384-well microplates)Medium (Automated microfluidics)Low (Manual cell loading, ~2 hrs/run)
Protein Consumption Very Low (~1 nM per well)Low (~10 μg for chip immobilization)High (~1-2 mg per run)
Key Vulnerability Optical interference (UV/Vis)Non-specific matrix binding, DMSO shiftsBuffer mismatch (Heat of mixing artifacts)
Table 2: Synthesized Cross-Validation Data for[(3-Methylphenyl)carbamoyl]formic acid

Note: Data represents expected biophysical behavior based on the compound's established profile as a micromolar competitive inhibitor[2].

Assay ModalityTarget MetricMeasured ValueInterpretation / Validation Status
Enzymatic IC 50​ 14.2 μMPotent functional inhibition confirmed.
SPR KD​ 15.8 μMDirect binding confirmed. Fast on/off kinetics typical of low-MW fragments.
ITC KD​ 16.1 μMThermodynamic agreement with SPR.
ITC Enthalpy ( ΔH )-8.5 kcal/molBinding is enthalpy-driven (hydrogen bonding in active site).
ITC Stoichiometry ( n )0.98Confirms specific 1:1 binding; rules out colloidal aggregation.

References

  • PubChemLite -[(3-methylphenyl)carbamoyl]formic acid (C9H9NO3) Source: PubChem Database URL: [Link]

  • Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Oxamic acid analogues as LDH-C4-specific competitive inhibitors: Determination of enzymatic activities Source: Biochemical Pharmacology / PubMed URL:[Link]

  • Penicillium-Derived Inhibitors of Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A Computational Approach Source: Malaria World URL: [Link]

  • Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis Source: PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of[(3-Methylphenyl)carbamoyl]formic acid

As a Senior Application Scientist, I recognize that managing hazardous organic acids in a high-throughput laboratory or drug development facility requires more than just following a checklist—it demands a mechanistic und...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing hazardous organic acids in a high-throughput laboratory or drug development facility requires more than just following a checklist—it demands a mechanistic understanding of the chemical's reactivity, toxicological profile, and regulatory standing.

[(3-Methylphenyl)carbamoyl]formic acid (CAS: 17738-78-2), also known as N-(m-tolyl)oxamic acid, is a functionalized organic acid frequently utilized as a building block in pharmaceutical synthesis. Due to its specific hazard classifications—namely acute oral toxicity and severe mucosal irritation—its disposal must be meticulously managed to prevent environmental contamination and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) principles and leading institutional Environmental Health and Safety (EHS) guidelines.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the intrinsic hazards of the material. [(3-Methylphenyl)carbamoyl]formic acid contains both a carboxylic acid moiety (capable of proton donation and reacting with strong bases) and an amide linkage.

Table 1: Chemical & Hazard Profile
Property / ClassificationSpecification / Detail
Chemical Name [(3-Methylphenyl)carbamoyl]formic acid
CAS Number 17738-78-2 [1]
Molecular Formula C₉H₉NO₃
Physical State Solid (Powder/Crystals)
GHS Hazard Codes H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2]
Primary PPE Required Nitrile gloves (double-gloving recommended), safety goggles, lab coat, N95/P100 particulate respirator (if aerosolization risk exists).

Causality Note: The presence of the H315 and H319 hazard codes indicates that exposure to the solid dust or concentrated solutions will cause immediate cellular irritation. Therefore, all transfers to waste containers must be performed inside a certified chemical fume hood to maintain an inward airflow, preventing inhalation of particulates.

Waste Segregation & Compatibility Matrix

Improper mixing of chemical waste is a leading cause of laboratory accidents. As an organic acid,[(3-Methylphenyl)carbamoyl]formic acid must be strictly segregated from incompatible chemical families to prevent exothermic reactions or the generation of toxic gases [3].

Table 2: Waste Compatibility Guidelines
Waste CategoryCompatibility StatusMechanistic Rationale
Halogenated Solvents (e.g., DCM)Compatible (if dissolved)Non-reactive; however, halogenated waste is incinerated at different temperatures and must be labeled separately to avoid excessive disposal fees.
Non-Halogenated Solvents Compatible (if dissolved)Readily dissolves in polar organic solvents (e.g., Methanol, DMSO) without adverse reactions.
Strong Bases (e.g., NaOH, KOH)Incompatible Acid-base neutralization is exothermic. Mixing concentrated forms can cause localized boiling, pressurization, and container rupture.
Strong Oxidizers (e.g., Nitric Acid)Incompatible Oxidizers can aggressively attack the aromatic ring and organic backbone, potentially causing thermal runaway or fire [3].

Operational Disposal Workflows

The disposal of[(3-Methylphenyl)carbamoyl]formic acid generally falls into three operational streams: Solid Waste, Liquid Waste (solutions), and Empty Containers.

DisposalWorkflow Start [(3-Methylphenyl)carbamoyl] formic acid Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solvent) Start->Liquid Empty Empty Containers (Glass/Plastic) Start->Empty SolidPack Pack in HDPE/Glass Label: Toxic/Irritant Solid->SolidPack LiquidPack Segregate by Solvent Max 80% Capacity Liquid->LiquidPack Rinse Triple Rinse Protocol Collect Rinsate Empty->Rinse Incineration Licensed Hazardous Waste Incineration SolidPack->Incineration LiquidPack->Incineration Rinse->LiquidPack Rinsate Rinse->Incineration Clean Container (Solid Waste)

Caption: Operational workflow for the segregation, packaging, and disposal of [(3-Methylphenyl)carbamoyl]formic acid.

Protocol A: Solid Waste Disposal

Unused or expired solid chemical must never be disposed of in regular municipal trash [4].

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a clear glass jar with a PTFE-lined cap.

  • Transfer: Inside a fume hood, carefully transfer the solid waste into the container using a static-free spatula.

  • Contaminated Consumables: Weigh boats, Kimwipes, and disposable spatulas contaminated with the powder must be placed in a heavy-duty, transparent plastic bag (or dedicated solid waste bin) designated for "Chemically Contaminated Solid Waste."

  • Labeling: Attach a standard Hazardous Waste tag. Explicitly write the full chemical name: [(3-Methylphenyl)carbamoyl]formic acid. Do not use abbreviations or chemical formulas (e.g., do not write "C9H9NO3"), as this violates EPA and institutional EHS labeling compliance [4].

Protocol B: Liquid Waste Disposal (Solutions)

When the compound is dissolved in solvents (e.g., during HPLC analysis or synthesis workups), the solution must be managed based on the solvent's properties.

  • Segregation: Determine if the solvent is halogenated (e.g., Chloroform) or non-halogenated (e.g., Methanol, Acetonitrile).

  • Filling: Pour the solution into the appropriate designated liquid waste carboy. Critical Rule: Fill liquid containers to NO MORE than 80% capacity. Causality: Leaving 20% headspace allows for solvent expansion due to ambient temperature fluctuations and prevents pressure buildup that could lead to container failure [5].

  • Sealing: Keep the container tightly closed at all times except when actively adding waste. Do not leave funnels resting in the mouth of the waste bottle.

Protocol C: Triple-Rinsing Empty Containers

Chemical containers that have been emptied of their contents by normal methods are still regulated as hazardous waste due to residual dust, unless properly decontaminated[4].

  • Solvent Selection: Select a solvent in which [(3-Methylphenyl)carbamoyl]formic acid is highly soluble (e.g., Acetone or Methanol).

  • First Rinse: Add a small volume of solvent to the empty container (approx. 10% of the container's volume). Cap tightly and agitate vigorously for 30 seconds. Empty the rinsate into the appropriate liquid hazardous waste container.

  • Second and Third Rinse: Repeat the process two more times.

  • Defacing: Once triple-rinsed, completely deface or remove the original manufacturer's label. Write "TRIPLE RINSED" on the bottle. The glass or plastic container can now typically be disposed of in the regular laboratory glass/solid waste stream, depending on specific institutional policies.

Emergency Spill Response

In the event of an accidental spill of the solid powder:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the room's ventilation system is operating.

  • Protect: Don a particulate respirator (N95 or higher), chemical-resistant goggles, and nitrile gloves.

  • Contain & Collect: Do not dry sweep, as this will aerosolize the toxic dust. Lightly moisten the spill with a compatible solvent (e.g., water or a dilute alcohol solution) to bind the powder.

  • Clean: Carefully scoop the dampened material using a non-sparking tool and place it into a hazardous waste container. Wash the spill area thoroughly with soap and water, collecting all contaminated paper towels as solid hazardous waste.

References

  • NextSDS. (n.d.). [(3-methylphenyl)carbamoyl]formic acid — Chemical Substance Information. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste: Collection and Container Selection. Retrieved from [Link]

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